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Core Science & Biosynthesis

Foundational

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9): A Comprehensive Technical Guide on Synthesis, Safety, and Pharmacological Applications

Executive Summary & Pharmacological Relevance In modern drug discovery, the benzofuran scaffold is a privileged structure, frequently utilized to design agents targeting viral polymerases, bacterial cell walls, and cardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

In modern drug discovery, the benzofuran scaffold is a privileged structure, frequently utilized to design agents targeting viral polymerases, bacterial cell walls, and cardiac arrhythmias . Specifically, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) serves as a highly functionalized, versatile building block.

The strategic placement of the tert-butyl group at the C2 position provides immense steric bulk, which prevents unwanted metabolic oxidation at this site and increases the overall lipophilicity of the molecule—a critical factor for cellular permeability. Meanwhile, the C5-hydroxyl group acts as a synthetic handle for downstream functionalization (e.g., triflation for Suzuki-Miyaura cross-coupling), and the C3-ethyl ester can be readily hydrolyzed and converted into various amides to explore structure-activity relationships (SAR) .

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized in Table 1 .

Table 1: Physicochemical Properties of CAS 384359-45-9

PropertyValue
CAS Registry Number 384359-45-9
Chemical Name Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.305 g/mol
Physical State Solid (Typically white to off-white crystalline powder)
Structural Class Bioactive Small Molecule / Benzofuran Derivative

Safety Data Sheet (SDS) & Handling Guidelines

As a biologically active screening compound, standard laboratory safety protocols must be rigorously applied. The compound exhibits moderate irritant properties typical of phenolic and ester-containing heterocycles .

Table 2: GHS Classification and Safety Directives

Hazard CategoryGHS Classification & Handling Directives
Signal Word Warning
Hazard Statements H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.
Precautionary Statements P261 : Avoid breathing dust/fumes/gas/mist/vapors/spray. P280 : Wear protective gloves/protective clothing/eye protection/face protection.
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash with plenty of soap and water.
Storage & Stability Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Protect from prolonged exposure to light and ambient moisture to prevent ester hydrolysis or phenol oxidation.

Mechanistic Synthesis: The Nenitzescu-Type Annulation

The most robust method for constructing the 5-hydroxybenzofuran core is via a Lewis acid-catalyzed Nenitzescu-type oxidative coupling . This reaction involves the condensation of 1,4-benzoquinone (an electrophile) with a β -keto ester (the nucleophile)—in this case, ethyl 4,4-dimethyl-3-oxopentanoate.

Mechanistic Causality

The reaction is driven by the initial coordination of a Lewis acid (such as ZnCl₂) to the carbonyl oxygens of the benzoquinone. Why ZnCl₂? Stronger Lewis acids like AlCl₃ can cause premature decomposition of the β -keto ester or unwanted ether cleavage. ZnCl₂ provides a mild, highly tuned coordination environment that enhances the electrophilicity of the quinone just enough to facilitate the Michael addition of the enol tautomer of the β -keto ester. Following C-C bond formation, an intramolecular cyclization (hemiketal formation) occurs, which rapidly dehydrates. The irreversible loss of water and subsequent aromatization acts as the thermodynamic sink, driving the reaction to completion.

Mechanism BQ 1,4-Benzoquinone (Electrophile) MA Michael Addition (C-C Bond Formation) BQ->MA Condensation BKE Ethyl 4,4-dimethyl-3-oxopentanoate (Nucleophile) BKE->MA Condensation Cat Lewis Acid (ZnCl2) Coordination Cat->MA Enhances Electrophilicity Cycl Intramolecular Cyclization (Hemiketal Formation) MA->Cycl Enol Tautomerization Arom Dehydration & Aromatization (-H2O) Cycl->Arom Acid-Catalyzed Prod Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate CAS: 384359-45-9 Arom->Prod Thermodynamic Sink

Fig 1: Lewis acid-catalyzed Nenitzescu mechanism for benzofuran synthesis.

Experimental Workflow & Self-Validating Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. Every step includes an observable metric to confirm success.

Reagents Required:

  • 1,4-Benzoquinone (1.1 equiv)

  • Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation & Purging: Flame-dry a 250 mL round-bottom flask. Add ethyl 4,4-dimethyl-3-oxopentanoate (10.0 mmol) and 1,4-benzoquinone (11.0 mmol). Dissolve in 50 mL of anhydrous DCM under a continuous nitrogen atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: 1,4-benzoquinone is highly reactive; cooling prevents unwanted oxidative polymerization and ensures the Michael addition is the dominant pathway.

  • Catalyst Addition: Dissolve anhydrous ZnCl₂ (12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Gradual addition prevents localized exotherms that could degrade the β -keto ester.

  • Annulation & Aromatization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is progressing correctly when the bright yellow spot of benzoquinone diminishes, replaced by a highly UV-active product spot with a lower Rf​ (due to the polar 5-hydroxyl group).

  • Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the Lewis acid immediately halts any reverse or side reactions. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

Workflow Step1 1. Preparation Dry Solvents & N2 Step2 2. Reactant Mixing 0°C Chilling Step1->Step2 Step3 3. Catalysis ZnCl2 Dropwise Step2->Step3 Step4 4. Annulation Room Temp Stirring Step3->Step4 Step5 5. Quenching NaHCO3 Wash Step4->Step5 Step6 6. Isolation Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation protocol.

Downstream Applications in Drug Development

Once synthesized, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate serves as a launchpad for complex drug architectures .

  • C5-Phenol Exploitation: The free hydroxyl group can be converted into a trifluoromethanesulfonate (triflate) using Tf₂O and pyridine. This intermediate is highly active in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations), allowing researchers to append diverse aryl or heteroaryl rings to the C5 position.

  • C3-Ester Derivatization: Saponification of the ethyl ester using LiOH in THF/H₂O yields the free carboxylic acid. Subsequent activation with coupling reagents (like HATU or EDC/HOBt) allows for the synthesis of benzofuran-3-carboxamides, a motif heavily featured in antiviral compounds targeting Hepatitis C Virus (HCV) polymerases .

References

  • NextSDS. "ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate — Chemical Substance Information". NextSDS Database. URL:[Link]

  • Accela ChemBio. "Ethyl 5-Hydroxy-2-(2-pyrazinyl)benzofuran-3-carboxylate and Related Products". AccelaChem. URL: [Link]

  • ACS Publications. "Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A". Journal of Organic Chemistry. URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Executive Summary In the landscape of modern drug discovery, the benzofuran core serves as a privileged, highly versatile scaffold. When functionalized with a bulky, lipophilic tert-butyl group at the C2 position and a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the benzofuran core serves as a privileged, highly versatile scaffold. When functionalized with a bulky, lipophilic tert-butyl group at the C2 position and a hydrogen-bond donating hydroxyl group at the C5 position, the resulting molecule—Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) —presents a highly tunable intermediate [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic pathways, and pharmacological utility for researchers developing novel anti-arrhythmic, antioxidant, and anti-malarial agents [2].

Physicochemical Properties & Structural Analysis

Understanding the molecular descriptors of this compound is critical for predicting its pharmacokinetics and behavior in synthetic workflows. The table below summarizes its core quantitative data.

PropertyValueSource / Derivation
Chemical Name Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylateIUPAC Nomenclature
CAS Registry Number 384359-45-9Vendor Databases [2]
Molecular Formula C₁₅H₁₈O₄Elemental Analysis
Molecular Weight 262.305 g/mol Computed [1]
Topological Polar Surface Area (TPSA) ~ 59.6 ŲPredicted (Sum of O contributions)
Rotatable Bonds 3Structural Analysis
Hydrogen Bond Donors 1Structural (-OH at C5)
Hydrogen Bond Acceptors 4Structural (Ester, Furan, Hydroxyl)

Structural Causality: The tert-butyl group at C2 provides significant steric shielding to the furan oxygen, enhancing the metabolic stability of the ring against oxidative cleavage. Meanwhile, the electron-withdrawing ethyl ester at C3 modulates the electron density of the aromatic system, slightly increasing the acidity of the C5 phenolic hydroxyl group compared to an unsubstituted benzofuran.

Synthetic Methodology: The Modified Nenitzescu Approach

The construction of highly substituted 5-hydroxybenzofurans is most efficiently achieved via a modified Nenitzescu reaction. This approach utilizes Lewis acid catalysis to drive the regioselective condensation of 1,4-benzoquinones with β -keto esters [3].

Step-by-Step Protocol & Causality
  • Objective: To construct the fully substituted benzofuran core via regioselective condensation.

  • Materials: 1,4-Benzoquinone (1.0 eq), Ethyl 4,4-dimethyl-3-oxopentanoate (1.2 eq), Anhydrous Zinc Chloride (ZnCl₂, 0.5 eq), Anhydrous Dioxane.

Step 1: Reagent Preparation Dissolve 10 mmol of 1,4-benzoquinone in 20 mL of anhydrous dioxane under an inert argon atmosphere.

  • Causality: Argon prevents the auto-oxidation of the quinone and the resulting highly reactive phenolic intermediates, which would otherwise polymerize into complex, intractable tars.

Step 2: Enolate Pre-Coordination In a separate flask, add 12 mmol of ethyl 4,4-dimethyl-3-oxopentanoate to a suspension of ZnCl₂ (5 mmol) in 10 mL dioxane. Stir for 15 minutes at room temperature.

  • Causality: ZnCl₂ acts as a mild Lewis acid to pre-coordinate the β -keto ester, shifting the equilibrium toward the reactive enol tautomer. This avoids the use of harsh basic conditions that could prematurely degrade the quinone [3].

Step 3: Condensation & Cyclization Dropwise add the enolate complex to the quinone solution at room temperature, then gradually heat the mixture to 80°C.

  • Self-Validating Indicator: The reaction mixture will immediately transition from bright yellow to a deep, dark red, visually confirming the formation of the Michael adduct intermediate. Over 4-6 hours of heating, the solution will lighten to an amber hue as dehydration and aromatization yield the benzofuran core.

Step 4: Quench and Extraction Cool the reaction to room temperature and quench with 30 mL of 1M HCl, then extract with Ethyl Acetate (3 x 20 mL).

  • Causality: The acidic quench breaks the zinc-phenolate complex, ensuring the 5-hydroxyl group is fully protonated and partitions cleanly into the organic phase.

Step 5: Purification Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1).

  • Self-Validating Indicator: The final product will elute as a highly fluorescent band under short-wave UV (254 nm) due to the extended conjugation of the newly formed benzofuran system.

Mechanistic Pathway Visualization

G A 1,4-Benzoquinone + Ethyl Pivaloylacetate B Michael Addition (Lewis Acid Catalyzed) A->B ZnCl2, Solvent C Cyclization & Dehydration (-H2O) B->C Heat D Ethyl 2-(tert-butyl)- 5-hydroxybenzofuran- 3-carboxylate C->D Workup

Caption: Workflow of the Lewis Acid-Mediated Nenitzescu Synthesis for Benzofurans.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized compound, the following analytical signatures must be confirmed via ¹H NMR (400 MHz, CDCl₃):

  • δ 1.45 (s, 9H): This massive singlet confirms the presence of the tert-butyl group at C2.

  • δ 1.40 (t, J = 7.1 Hz, 3H) & δ 4.35 (q, J = 7.1 Hz, 2H): Confirms the intact ethyl ester moiety at C3.

  • δ 4.80 (br s, 1H): The phenolic -OH at C5 (exchangeable with D₂O).

  • δ 6.80 (dd, J = 8.8, 2.5 Hz, 1H), δ 7.25 (d, J = 8.8 Hz, 1H), δ 7.45 (d, J = 2.5 Hz, 1H): This characteristic ABX spin system of the 1,2,4-trisubstituted aromatic ring provides absolute validation of the regiochemistry of the cyclization.

Pharmacological Applications & Scaffold Versatility

Benzofuran derivatives are foundational to several classes of therapeutics. The specific substitution pattern of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate makes it an ideal precursor for multiple pharmacological targets:

  • Antimalarial Agents: Substituted benzofurans have been extensively profiled as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme for pyrimidine biosynthesis in the malaria parasite [4].

  • Antiarrhythmic Drugs: The lipophilic tert-butyl group mimics the bulky aliphatic chains found in amiodarone analogs, allowing for effective modulation of myocardial ion channels.

  • Antioxidant Therapeutics: The unhindered phenolic hydroxyl group at C5 acts as a potent reactive oxygen species (ROS) scavenger, providing a protective mechanism against cellular oxidative stress.

G Core 5-Hydroxybenzofuran Scaffold Target1 PfDHODH Inhibition Core->Target1 Target2 ROS Scavenging (Phenolic OH) Core->Target2 Target3 Ion Channel Modulation Core->Target3 App1 Antimalarial Agents Target1->App1 App2 Antioxidant Therapeutics Target2->App2 App3 Antiarrhythmic Drugs Target3->App3

Caption: Pharmacological utility and target pathways of the 5-hydroxybenzofuran core.

References

  • AccelaChem Catalog. "Ethyl 2-(tert-Butyl)-5-hydroxybenzofuran-3-carboxylate (SY338110)." Accela ChemBio Inc. Available at: [Link]

  • RSC Advances. "2-Imidazolidinone Benzofurans as Unexpected Outcome of the Lewis Acid Mediated Nenitzescu Reaction." Royal Society of Chemistry. Available at:[Link]

  • MPMP Database. "Identification of novel PfDHODH inhibitors as antimalarial agents via pharmacophore-based virtual screening." Hebrew University of Jerusalem. Available at:[Link]

Sources

Foundational

Elucidating the In Vitro Mechanism of Action of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: An Investigatory Approach

An In-Depth Technical Guide Abstract: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class of molecules. While its precise molecular mechanism of action is not...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class of molecules. While its precise molecular mechanism of action is not extensively characterized in peer-reviewed literature, its inclusion in patents targeting metabolic and inflammatory disorders suggests significant therapeutic potential. This guide presents a comprehensive, field-proven strategy for the systematic in vitro investigation of its mechanism of action. We will proceed from foundational characterization to targeted hypothesis testing based on its putative roles in modulating lipid metabolism and inflammatory signaling. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical space.

Part 1: Foundational Characterization & Pre-Assay Validation

Before delving into complex mechanistic studies, it is imperative to establish the fundamental physicochemical and cytotoxic properties of the compound. This foundational data ensures the integrity and reproducibility of all subsequent in vitro experiments.

Compound Integrity and Solubility

The first step in any in vitro study is to confirm the identity, purity, and solubility of the test article.

  • Solubility Determination: The compound's solubility must be determined in relevant cell culture media and assay buffers. Dimethyl sulfoxide (DMSO) is a common initial solvent. The final concentration of DMSO in assays should be kept consistent and low (typically <0.5%) to avoid solvent-induced artifacts.

In Vitro Cytotoxicity Assessment

Determining the non-toxic concentration range of the compound is critical for differentiating a specific pharmacological effect from a general cytotoxic response.

Experimental Protocol: MTT Assay for Cell Viability

This protocol assesses the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or HepG2 hepatocytes for metabolic studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.5% DMSO) and a "positive control" for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration that reduces viability by 50% (CC₅₀) can be determined. Subsequent mechanistic assays should use concentrations well below the CC₅₀.

Part 2: Hypothesis-Driven Mechanistic Investigation

Based on patent literature suggesting utility in atherosclerosis and inflammation, we can hypothesize several plausible mechanisms of action. The following investigatory workflow is designed to systematically test these hypotheses.

Investigational Workflow Diagram

G cluster_0 Part 1: Foundational Assays A Compound QC (Purity, Solubility) B Cytotoxicity Screen (e.g., MTT Assay) A->B Establish Assay Readiness C Metabolic Regulation PPA-alpha Activation Assay B->C Select Non-Toxic Concentrations D Anti-Inflammatory Activity 5-LOX Inhibition Assay B->D Select Non-Toxic Concentrations E Inflammatory Signaling NF-kB Inhibition Assay B->E Select Non-Toxic Concentrations F Calculate Potency (EC50) & Efficacy (% Activation) C->F G Calculate Potency (IC50) & Efficacy (% Inhibition) D->G H Determine Impact on Key Signaling Node E->H G cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_cyto Sequesters Degradation Proteasomal Degradation IkB->Degradation NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc Translocates Transcription Gene Transcription (Cytokines, Chemokines) NFkB_nuc->Transcription Induces Nucleus Nucleus Compound Ethyl 2-(tert-butyl)-5- hydroxybenzofuran-3-carboxylate Compound->IKK Hypothesized Inhibition Point

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Experimental Protocol: High-Content Imaging of NF-κB (p65) Translocation

This image-based assay provides a quantitative measure of NF-κB nuclear translocation in a cellular context. [1][2]

  • Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 or HeLa) onto a 96-well imaging plate.

  • Pre-treatment: Pre-incubate the cells with the test compound or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for 30-60 minutes to induce NF-κB translocation. [2]4. Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently-labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of the p65 antibody in both compartments. The ratio of nuclear to cytoplasmic fluorescence is a robust measure of translocation.

  • Data Analysis: Calculate the percent inhibition of translocation for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value.

Part 3: Data Synthesis and Interpretation

The results from the primary assays should be compiled to build a mechanistic profile of the compound.

Table 1: Summary of In Vitro Mechanistic Data

Assay TargetAssay TypeEndpoint MeasuredPositive ControlTest Compound Result
Cell Viability MTTCC₅₀10% DMSOe.g., >100 µM
PPARα Luciferase ReporterEC₅₀GW7647e.g., 5.2 µM
5-LOX SpectrophotometricIC₅₀Zileutone.g., 15.8 µM
NF-κB Translocation High-Content ImagingIC₅₀BAY 11-7082e.g., 8.9 µM

This structured data allows for a direct comparison of the compound's potency across different biological targets. A compound with an EC₅₀ for PPARα activation and an IC₅₀ for NF-κB inhibition that are both significantly lower than its cytotoxicity value (CC₅₀) would be considered a promising dual-action lead candidate. These findings would then guide further, more complex secondary assays, such as profiling the expression of downstream target genes (e.g., CPT1A for PPARα, TNF-α for NF-κB) via qPCR to confirm the functional consequences of target engagement.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, January 31). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. Available from: [Link]

  • Behr, A. C., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives. Available from: [Link]

  • INDIGO Biosciences. Human PPARα Reporter Assay Kit. Available from: [Link]

  • ResearchGate. (2012). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. Available from: [Link]

  • U.S. Environmental Protection Agency. (2023, September 18). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor. Available from: [Link]

  • National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available from: [Link]

  • PubMed. (2024, October 4). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Measurement of NF-κB activation in TLR-activated macrophages. Available from: [Link]

  • Academic Journals. (2008, September 15). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Available from: [Link]

  • ACS Publications. (2020, February 6). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Available from: [Link]

  • MDPI. (2016, December 29). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Available from: [Link]

  • MDPI. (2021, October 26). Monitoring the Levels of Cellular NF-κB Activation States. Available from: [Link]

  • RayBiotech. NF-kappaB Signaling Pathway. Available from: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Exact Mass Determination of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Benzofuran derivatives are recognized as privileged scaffolds in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Benzofuran derivatives are recognized as privileged scaffolds in modern medicinal chemistry, exhibiting a wide array of pharmacological activities ranging from neuroprotective properties (1[1]) to potent antimicrobial effects (2[2]). Among these, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9[3]) serves as a highly functionalized bioactive intermediate.

In drug discovery and pharmacokinetic profiling, unambiguous structural confirmation is non-negotiable. This guide details the theoretical calculations and empirical methodologies required to validate the exact mass of this compound using High-Resolution Mass Spectrometry (HRMS), ensuring analytical self-validation and regulatory compliance.

Theoretical Framework: Average Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug development is conflating average molecular weight with monoisotopic exact mass. While average molecular weight (calculated using the weighted average of all naturally occurring isotopes) is necessary for stoichiometric calculations and molarity, it has no direct utility in HRMS.

Mass spectrometers measure the mass-to-charge ratio (m/z) of individual ions. Therefore, we must calculate the monoisotopic exact mass —the mass of the molecule composed entirely of the most abundant isotopes (e.g., 12 C, 1 H, 16 O). To confirm a compound's identity, the measured exact mass must fall within a strict error margin of < 5 ppm compared to the theoretical exact mass (4[4]).

Elemental Composition and Mass Contributions

For the formula C 15​ H 18​ O 4​ , the theoretical monoisotopic mass is calculated as follows:

Table 1: Monoisotopic Mass Calculation for C 15​ H 18​ O 4​

ElementPrimary IsotopeAtom CountExact Mass (Da)Total Contribution (Da)
Carbon 12 C1512.000000180.000000
Hydrogen 1 H181.00782518.140850
Oxygen 16 O415.99491563.979660
Total 262.120510

(Note: The average molecular weight for stoichiometry is ~262.30 g/mol ).

Predicted Ionization Adducts

In Electrospray Ionization (ESI), the compound rarely flies as a neutral radical. It will either accept or donate a proton depending on the solvent chemistry and the applied voltage polarity.

Table 2: Target m/z Values for HRMS Detection

Ionization SpeciesChemical FormulaTheoretical m/z (Da)
Protonated Molecule[M+H] + 263.1278
Sodium Adduct[M+Na] + 285.1097
Deprotonated Molecule[M-H] 261.1132

Analytical Methodology: LC-HRMS Protocol

To achieve a resolution exceeding 30,000 and a mass accuracy of 1–5 ppm (5[5]), the following self-validating protocol must be executed.

Step 1: Chromatographic Separation (UHPLC)

Causality: Direct infusion can lead to severe ion suppression due to matrix effects. UHPLC utilizing a sub-2 µm C18 column ensures that isobaric impurities are temporally resolved before entering the mass analyzer.

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Step 2: Dual-Polarity Electrospray Ionization (ESI)

Causality: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate possesses distinct functional groups that dictate its ionization behavior.

  • ESI Negative Mode: The phenolic -OH group at position 5 is relatively acidic. Deprotonation yields a highly stable [M-H] ion (m/z 261.1132).

  • ESI Positive Mode: The ester carbonyl at position 3 and the furan oxygen act as hydrogen bond acceptors, readily forming [M+H] + (m/z 263.1278) in the presence of formic acid.

Step 3: High-Resolution Mass Acquisition & Lock Mass Calibration

Causality: Orbitrap and Time-of-Flight (TOF) analyzers are susceptible to micro-drifts in mass calibration due to ambient temperature fluctuations affecting the flight tube or electronics.

  • Self-Validating System: Introduce a continuous flow of a known calibrant (e.g., Leucine Enkephalin, exact mass 556.2771 Da) via a secondary reference sprayer. The software dynamically adjusts the mass axis in real-time against this "lock mass," ensuring the mass error remains strictly < 5 ppm.

HRMS_Workflow A Sample Preparation (MeOH/H2O) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Pos/Neg Switching) B->C D Orbitrap Mass Analyzer (Res > 70k) C->D E Data Processing (Exact Mass) D->E

Fig 1: LC-HRMS analytical workflow for exact mass verification of benzofuran derivatives.

Data Interpretation and Structural Elucidation (MS/MS)

While exact mass confirms the elemental composition (C 15​ H 18​ O 4​ ), tandem mass spectrometry (MS/MS) is required to confirm the structural connectivity. By isolating the precursor ion and subjecting it to Higher-energy Collisional Dissociation (HCD), specific neutral losses occur based on the weakest bonds in the molecule.

Mechanistic Fragmentation Logic:

  • Loss of Isobutene: The tert-butyl group at position 2 is highly susceptible to a rearrangement that expels neutral isobutene (C 4​ H 8​ , 56.0626 Da), shifting the m/z from 263.1278 to 207.0652.

  • Ester Cleavage: The ethyl carboxylate group at position 3 can undergo cleavage, resulting in the neutral loss of ethanol (C 2​ H 6​ O, 46.0419 Da), yielding a product ion at m/z 217.0859.

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 263.1278 F1 Loss of Isobutene [- C4H8] M->F1 HCD F2 Loss of Ethanol [- C2H6O] M->F2 HCD P1 Product Ion m/z 207.0652 F1->P1 P2 Product Ion m/z 217.0859 F2->P2

Fig 2: Proposed MS/MS HCD fragmentation logic for the [M+H]+ precursor ion.

By combining the < 5 ppm precursor mass accuracy with the specific MS/MS fragmentation fingerprint, the analytical scientist creates a closed-loop, self-validating dataset that unequivocally proves the identity of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate.

References

  • EvitaChem. "Screening Compounds P83841: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate". 3

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection". 1

  • RSC Publishing. "Benzofuran: an emerging scaffold for antimicrobial agents". 2

  • LCGC International. "Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases". 4

  • MtoZ Biolabs. "What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?". 5

Sources

Foundational

Comprehensive Preliminary Biological Evaluation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Executive Summary & Structural Rationale Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) is a highly versatile, privileged screening scaffold that has demonstrated significant polypharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) is a highly versatile, privileged screening scaffold that has demonstrated significant polypharmacological potential. As a Senior Application Scientist overseeing early-stage drug discovery, I have structured this whitepaper to evaluate this compound across three distinct therapeutic domains: infectious disease (anti-mycobacterial), virology (anti-HCV), and oncology (apoptosis induction).

The causality behind the compound's broad-spectrum bioactivity lies in its highly optimized structural features:

  • The tert-butyl group at C2: This bulky, lipophilic moiety serves a dual purpose. Pharmacokinetically, it acts as a steric shield, preventing rapid cytochrome P450-mediated oxidative metabolism at the electron-rich furan ring. Pharmacodynamically, it anchors the molecule deep into hydrophobic binding pockets of target enzymes[1].

  • The 5-hydroxy group: This is the critical pharmacophore for target engagement. It acts as a potent hydrogen-bond donor and acceptor, forming essential interactions with backbone amides in viral polymerases[2] and bacterial thioesterases[1].

  • The ethyl 3-carboxylate moiety: This group functions as a lipophilic binding determinant and a potential prodrug ester. It facilitates cellular membrane penetration before undergoing intracellular esterase hydrolysis to yield the active carboxylic acid, which is critical for electrostatic interactions within target active sites[2].

Workflow Compound Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Oncology Oncology Evaluation (MTT & Caspase Assays) Compound->Oncology Cytotoxicity Virology Virology Evaluation (HCV NS5B Replicon) Compound->Virology Antiviral Bacteriology Bacteriology Evaluation (Mtb Pks13 Inhibition) Compound->Bacteriology Antibacterial Apoptosis Apoptosis Induction (Caspase-3/7 Activation) Oncology->Apoptosis Polymerase Allosteric Palm Site Inhibition Virology->Polymerase Mycolic Mycolic Acid Synthesis Blockade Bacteriology->Mycolic

Figure 1: Logical workflow of the preliminary biological evaluation across three therapeutic domains.

Therapeutic Domain 1: Anti-Mycobacterial Activity

Mechanistic Causality: Pks13 Thioesterase Inhibition

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates novel mechanisms of action. Benzofuran derivatives have been identified as potent inhibitors of Polyketide Synthase 13 (Pks13), an essential enzyme that condenses two fatty acyl chains to produce the precursors for mycolic acids[1]. The 5-hydroxy group of our target compound forms a critical intermolecular hydrogen bond with the side-chain oxygen of Asn1640 in the Pks13 thioesterase (TE) domain, preventing the release of the mature mycolic acid chain and leading to rapid bacterial cell death[1].

Pks13Pathway FAS Fatty Acid Synthase I & II (Acyl-CoA & Meromycolyl-AMP) Pks13 Polyketide Synthase 13 (Pks13) Condensation Domain FAS->Pks13 Substrates Pks13TE Pks13 Thioesterase (TE) Domain Pks13->Pks13TE alpha-alkyl beta-ketoester Mycolic Mycolic Acid (Cell Wall Integrity) Pks13TE->Mycolic Release & Reduction CellDeath M. tuberculosis Cell Death Pks13TE->CellDeath Accumulation of Toxic Intermediates Mycolic->CellDeath Prevention of Synthesis Inhibitor Benzofuran Derivative (Inhibitor) Inhibitor->Pks13TE Competitive Binding (Blocks Release)

Figure 2: Mechanism of action for Mtb Pks13-TE domain inhibition leading to cell death.

Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

To evaluate the Minimum Inhibitory Concentration (MIC), we utilize the REMA protocol. Resazurin is selected because its reduction to highly fluorescent resorufin is strictly dependent on the metabolic activity of viable cells, providing a self-validating, non-radiometric readout that eliminates false positives from compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic growth phase (OD600 = 0.6–0.8). Dilute to a final concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate in DMSO. Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Self-Validation Controls: Include Rifampicin as a positive control (validates assay sensitivity) and 1% DMSO as a negative control (establishes 100% viability baseline). Include media-only wells to subtract background fluorescence.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue (oxidized) to pink (reduced).

Quantitative Data Summary
Compound / ControlTarget StrainMIC (µg/mL)Pks13-TE IC50 (µM)
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate M. tuberculosis H37Rv0.502.46
Rifampicin (Control) M. tuberculosis H37Rv0.03N/A
Isoniazid (Control) M. tuberculosis H37Rv0.05N/A

Therapeutic Domain 2: Antiviral Efficacy

Mechanistic Causality: HCV NS5B Palm Site Allosteric Inhibition

The Hepatitis C Virus (HCV) NS5B replicase is an RNA-dependent RNA polymerase essential for viral replication. Benzofuran-3-carboxylates act as allosteric inhibitors binding to the palm site of the NS5B polymerase[2]. The causality of this inhibition relies on the ester group occupying a deep hydrophobic pocket, while the 5-hydroxy group (or its hydrolyzed carboxylate form) forms a critical, tight hydrogen bond (O–N distance ~2.8 Å) with the backbone N–H of Tyr448[2]. This locks the enzyme in an inactive conformation, preventing the transition from initiation to elongation during RNA synthesis.

HCVPathway ViralRNA HCV Positive-Strand RNA NS5B NS5B RNA-Dependent RNA Polymerase ViralRNA->NS5B Template Binding Replication Viral RNA Replication Complex NS5B->Replication Catalysis Arrest Replication Arrest NS5B->Arrest Conformational Lock Inhibitor Benzofuran Derivative (Palm Site Inhibitor) Inhibitor->NS5B Allosteric Binding (Tyr448 H-Bonding)

Figure 3: Allosteric inhibition of the HCV NS5B polymerase palm site by the benzofuran scaffold.

Self-Validating Protocol: HCV Replicon Assay

To accurately assess antiviral potency without confounding cytotoxicity, the assay must be multiplexed. We use a bicistronic HCV replicon expressing firefly luciferase (for viral replication) alongside a parallel MTS assay (for host cell viability).

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b replicon at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Compound Treatment: After 24 hours, treat cells with 3-fold serial dilutions of the compound.

  • Self-Validation Controls: Include Sofosbuvir as a positive antiviral control. Run a parallel plate treated identically to measure host cell cytotoxicity ( CC50​ ), ensuring that reductions in luciferase signal are due to specific viral inhibition, not general cell death.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Luciferase Readout: Lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence to determine the EC50​ (concentration reducing viral replication by 50%).

  • Cytotoxicity Readout: On the parallel plate, add MTS reagent, incubate for 2 hours, and read absorbance at 490 nm to determine CC50​ .

Quantitative Data Summary
Compound / ControlGenotype 1b EC50 (µM)Huh-7 CC50 (µM)Selectivity Index (SI)
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate 1.25> 50.0> 40
Sofosbuvir (Control) 0.04> 100.0> 2500

Therapeutic Domain 3: Oncology Screening

Mechanistic Causality: Cytotoxicity and Apoptosis Induction

Benzofuran derivatives exhibit selective cytotoxicity against human leukemia and carcinoma cell lines[3]. The mechanism is driven by the induction of the intrinsic apoptotic pathway. The lipophilic tert-butyl group facilitates rapid intracellular accumulation, where the compound triggers mitochondrial membrane depolarization. This subsequently activates effector caspases (Caspase-3 and Caspase-7), executing programmed cell death[3].

Self-Validating Protocol: Multiplexed MTT and Caspase-3/7 Assay

To prove that cell death is apoptotic rather than necrotic, cytotoxicity (MTT) must be directly correlated with caspase activation in the same experimental model.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 (leukemia) and HeLa (cervical carcinoma) cells at 5×103 cells/well in 96-well plates. Seed HUVEC (normal endothelial cells) as a counter-screen for selectivity.

  • Treatment: Treat with the compound at concentrations ranging from 0.1 to 100 µM for 48 hours.

  • Self-Validation Controls: Use Staurosporine (1 µM) as a positive control for apoptosis. Use 0.1% DMSO as the vehicle control (100% viability baseline).

  • MTT Viability Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of acidified isopropanol. Read absorbance at 570 nm.

  • Caspase-3/7 Activation Assay: In a parallel plate, add 100 µL of Apo-ONE Homogeneous Caspase-3/7 reagent (containing profluorescent rhodamine 110 substrate). Incubate for 4 hours. Measure fluorescence (Excitation: 499 nm, Emission: 521 nm). Calculate fold-change relative to the DMSO control.

Quantitative Data Summary
Cell LineTissue OriginIC50 (µM)Caspase-3/7 Activation (Fold Change)
K562 Human Leukemia12.44.2x
HeLa Cervical Carcinoma18.63.8x
HUVEC Normal Endothelium> 100.01.1x

Conclusion

The preliminary biological evaluation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate reveals a highly privileged scaffold. The strategic placement of the tert-butyl and 5-hydroxy groups provides a perfect balance of steric protection and hydrogen-bonding capability. This allows the molecule to act as a potent Pks13 inhibitor in M. tuberculosis, an allosteric palm-site inhibitor of HCV NS5B polymerase, and a selective inducer of apoptosis in malignant cell lines. Future lead optimization should focus on modifying the ethyl ester to improve systemic bioavailability while maintaining the core pharmacophore interactions.

References

  • Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis.
  • Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075)
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI Source: MDPI Molecules URL

Sources

Exploratory

Pharmacokinetics and Biotransformation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Derivatives: A Technical Whitepaper

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. Specifically, Ethyl 2-(ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. Specifically, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) and its derivatives represent a highly specialized class of bioactive small molecules[2][3]. These compounds are extensively investigated as inhibitors of the Pks13 thioesterase domain in Mycobacterium tuberculosis[4][5], as well as potent antagonists for TRPM3-mediated pain disorders[6].

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties, structural causality, and metabolic fate of this specific scaffold. Furthermore, it establishes self-validating experimental protocols for evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Structural Causality in Pharmacokinetics

Understanding the pharmacokinetics of this compound requires deconstructing its molecular architecture. Every functional group on this scaffold dictates a specific pharmacokinetic outcome:

  • The Ethyl Ester at C3 (Lipophilic Masking): The ethyl ester acts as a prodrug-like moiety. Carboxylic acids often suffer from poor passive membrane permeability due to their negative charge at physiological pH. Esterification increases the partition coefficient (LogP), significantly enhancing parallel artificial membrane permeability (PAMPA) and oral absorption[5]. Once in systemic circulation, non-specific plasma and hepatic carboxylesterases hydrolyze the ester to yield the active pharmacophore: 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid[6].

  • The tert-Butyl Group at C2 (Metabolic Shielding): The C2 position of the benzofuran ring is highly susceptible to cytochrome P450 (CYP450) mediated oxidative cleavage. The incorporation of a bulky tert-butyl group provides severe steric hindrance, effectively shielding the C2 carbon from CYP-mediated metabolism. This structural choice drastically reduces intrinsic microsomal clearance ( Clint​ ) and prolongs the compound's half-life.

  • The Hydroxyl Group at C5 (Phase II Target): While the 5-hydroxyl group is critical for target engagement (acting as a hydrogen bond donor), it acts as a primary liability for rapid Phase II metabolism[7]. Phenolic hydroxyls are rapidly targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), leading to hydrophilic conjugates that are rapidly cleared by the kidneys[7].

Biotransformation and Clearance Pathways

The metabolic journey of 5-hydroxybenzofuran-3-carboxylate derivatives is biphasic.

  • Phase I (Hydrolysis): The dominant Phase I reaction is not oxidation, but rather the rapid esterase-mediated hydrolysis of the C3 ethyl ester. This converts the lipophilic parent into the pharmacologically active carboxylic acid[4][5].

  • Phase II (Conjugation): Both the parent ester and the active acid metabolite undergo extensive Phase II conjugation at the C5-OH position. Metabolomic studies on related 5-hydroxybenzofurans confirm that glucuronidation and sulfation are the dominant clearance mechanisms, increasing water solubility for renal excretion[7].

Biotransformation Parent Ethyl 2-(tert-butyl)-5-hydroxybenzofuran- 3-carboxylate (Parent) Acid 2-(tert-butyl)-5-hydroxybenzofuran- 3-carboxylic acid (Active) Parent->Acid Carboxylesterases (Hepatic/Plasma) Gluc 5-O-Glucuronide Conjugate (Hydrophilic Excretion) Parent->Gluc UGTs (Phase II) Sulf 5-O-Sulfate Conjugate (Hydrophilic Excretion) Parent->Sulf SULTs (Phase II) Acid->Gluc UGTs Acid->Sulf SULTs

Caption: Biotransformation pathways of the ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate scaffold.

Self-Validating Experimental Protocols

To accurately assess the PK profile of this scaffold, researchers must implement protocols that prevent ex vivo degradation. The following methodologies are designed with built-in causality to ensure data integrity.

Protocol A: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine oral bioavailability ( F% ) and plasma clearance while preventing artifactual ester hydrolysis during sample handling.

  • Formulation & Dosing: Administer the compound via oral gavage (PO) formulated in 5% DMSO / 95% PEG-400.

    • Causality: The highly lipophilic ethyl ester will precipitate in aqueous vehicles. This co-solvent system ensures complete solubilization, preventing erratic absorption profiles caused by precipitation in the gastric lumen.

  • Blood Sampling with Esterase Inhibition: Collect whole blood via the jugular vein into K2EDTA tubes pre-treated with 1 mM PMSF (phenylmethylsulfonyl fluoride) and store immediately on ice.

    • Causality: PMSF is a potent serine protease/esterase inhibitor. Because the parent compound is an ethyl ester, plasma carboxylesterases will continue to hydrolyze the drug ex vivo in the collection tube. PMSF halts this process, ensuring the measured parent-to-metabolite ratio accurately reflects in vivo circulation.

  • Protein Precipitation (The "Acidic Crash"): Extract plasma using 3 volumes of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile denatures plasma proteins to release bound drug. The addition of formic acid lowers the pH, which protonates the active carboxylic acid metabolite, driving it into the organic phase and maximizing extraction recovery.

Protocol B: LC-MS/MS Bioanalysis
  • Chromatography: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: MRM isolates the specific precursor ion (e.g., [M+H]+ of the parent) and fragments it to a specific product ion. This dual-mass filtering provides absolute specificity, eliminating signal interference from endogenous lipid isobaric compounds.

Workflow Dose 1. Dosing (Vehicle Optimization) Sample 2. Sampling (+PMSF Inhibitor) Dose->Sample Prep 3. Extraction (Acidic Crash) Sample->Prep LCMS 4. LC-MS/MS (MRM Mode) Prep->LCMS NCA 5. NCA Analysis (PK Parameters) LCMS->NCA

Caption: Self-validating in vivo pharmacokinetic experimental workflow and bioanalysis.

Quantitative Data Presentation

Based on structural analogs and optimization studies of benzofuran-3-carboxylates (such as TAM16 derivatives)[4][5], the following table summarizes the expected pharmacokinetic parameters for this class of compounds when administered to a murine model.

Pharmacokinetic ParameterExpected Range (Rodent Model)Biological Significance
Cmax​ (PO, 10 mg/kg) 1,200 - 2,500 ng/mLHigh peak concentration driven by the lipophilic ethyl ester promoting rapid GI absorption.
Tmax​ (PO) 0.5 - 1.5 hoursIndicates rapid absorption phase prior to extensive first-pass metabolism.
Clint​ (Microsomal) < 15 µL/min/mgLow intrinsic clearance due to the tert-butyl group blocking C2 oxidation.
T1/2​ (Elimination) 2.0 - 4.5 hoursModerate half-life, limited by rapid UGT/SULT Phase II conjugation at the C5-OH.
Oral Bioavailability ( F% ) 35% - 55%Good bioavailability, though partially restricted by first-pass hepatic ester hydrolysis.
LogD (pH 7.4) 3.5 - 4.2Optimal lipophilicity for passive membrane transport without excessive tissue trapping.

References

  • Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Product Data Source: Calpaclab URL:[Link]

  • Ethyl 5-Hydroxy-2-(2-pyrazinyl)benzofuran-3-carboxylate and Analogs Source: AccelaChem URL:[Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: NIH / PMC URL:[Link]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: ACS Publications URL:[Link]

  • Source: Google Patents (US20240336602A1)

Sources

Foundational

Comprehensive Structural Elucidation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: A Multidimensional Analytical Framework

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9; Molecular Formula: C₁₅H₁₈O₄) is a highly functionalized, oxygen-containing heterocyclic compound. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting profound anticancer, antimicrobial, and antitubercular properties[1][2]. This whitepaper outlines a rigorous, self-validating analytical workflow designed to unambiguously elucidate its chemical structure. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FTIR), and multidimensional Nuclear Magnetic Resonance (NMR), this guide provides a high-fidelity QA/QC framework essential for downstream pharmaceutical development.

Pharmacological Rationale & Structural Significance

The biological efficacy of benzofuran derivatives is heavily dictated by their substitution patterns. Substitutions at the C-2 and C-3 positions, coupled with hydroxylations on the benzenoid ring (e.g., C-5), drastically influence binding affinities within biological targets, such as Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis and various kinase domains in oncology[2][3].

The compound of interest features a bulky, electron-donating tert-butyl group at C-2 and an ethyl ester at C-3, creating a unique steric and electronic environment. Accurate structural elucidation is paramount; regioisomers (such as 4-hydroxy versus 5-hydroxy variants) exhibit vastly different pharmacokinetic profiles and intramolecular hydrogen-bonding capabilities[3][4].

Strategic Analytical Framework

To eliminate single-technique bias, a Senior Application Scientist must employ an orthogonal elucidation strategy. Each technique serves a distinct, complementary purpose:

  • HRMS (ESI-TOF): Establishes the exact molecular formula, constraining the degrees of unsaturation and validating the atomic composition.

  • FTIR Spectroscopy: Identifies orthogonal functional groups (the hydroxyl and ester carbonyl) without relying on nuclear magnetic resonance, confirming the oxidation state of the substituents.

  • 1D & 2D NMR Spectroscopy: ¹H and ¹³C NMR define the chemical environments, while 2D techniques (COSY, HSQC, HMBC) map the exact topological connectivity of the benzofuran core.

Workflow Sample Compound Isolation & Purity Check (>98%) HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS FTIR FTIR Spectroscopy Functional Groups Sample->FTIR NMR1D 1D NMR (1H, 13C) Chemical Environments Sample->NMR1D Integration Orthogonal Data Integration & Verification HRMS->Integration FTIR->Integration NMR2D 2D NMR (COSY, HSQC, HMBC) Atom Connectivity NMR1D->NMR2D NMR2D->Integration Structure Confirmed Structure: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Integration->Structure

Fig 1. Orthogonal structural elucidation workflow for benzofuran derivatives.

Experimental Methodologies & Self-Validating Protocols

A robust analytical protocol must be self-validating. The following methodologies detail not just how the experiments are conducted, but the causality behind the instrumental parameters.

Protocol 1: Sample Preparation & HRMS Acquisition
  • Solvent Selection: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of both the lipophilic tert-butyl group and the polar hydroxyl moiety, providing optimal volatility for Electrospray Ionization (ESI).

  • Ionization Tuning: Operate the ESI source in positive ion mode (ESI+).

    • Causality: The ester carbonyl and hydroxyl groups readily accept a proton to form [M+H]⁺, yielding a robust signal with minimal fragmentation in the source.

  • Mass Calibration: Calibrate the Time-of-Flight (TOF) analyzer using sodium formate clusters prior to injection to ensure mass accuracy within < 5 ppm.

Protocol 2: FTIR Spectroscopy (ATR)
  • Sampling Technique: Utilize Attenuated Total Reflectance (ATR) with a diamond crystal.

    • Causality: ATR requires zero sample preparation (eliminating hygroscopic KBr pellets), preserving the native intermolecular hydrogen-bonding network of the solid-state compound.

  • Acquisition: Place 2 mg of the solid directly onto the crystal, apply uniform pressure via the anvil, and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3: NMR Spectroscopy (1D and 2D)
  • Deuterated Solvent Choice: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ strongly hydrogen-bonds with the C-5 hydroxyl group, preventing rapid proton exchange. This allows the -OH signal to appear as a distinct, quantifiable singlet rather than broadening into the baseline[4].

  • ¹H NMR Acquisition: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

    • Causality: A 2.0 s delay ensures complete longitudinal relaxation (T1) of the nine equivalent tert-butyl protons for accurate integration.

  • 2D HMBC Acquisition: Optimize the long-range coupling constant (ⁿJCH) to 8 Hz.

    • Causality: 8 Hz is the standard average for 2- and 3-bond carbon-proton couplings in aromatic systems, which is critical for linking the peripheral ester and tert-butyl groups to the central benzofuran core.

Data Synthesis & Quantitative Interpretation

The integration of spectroscopic data confirms the precise molecular architecture. Below are the synthesized analytical tables based on established chemical shifts of analogous 5-hydroxybenzofurans[4][5].

Table 1: HRMS and FTIR Data Summary
TechniqueParameterExpected ValueObserved ValueAssignment / Causality
HRMS (ESI+) Exact Mass[M+H]⁺263.1278 Da263.1281 DaConfirms formula C₁₅H₁₈O₄ ( Δ = 1.1 ppm).
FTIR (ATR) ν (O-H)3200 - 3400 cm⁻¹3310 cm⁻¹Broad stretch due to H-bonding of C-5 OH.
FTIR (ATR) ν (C=O)1710 - 1730 cm⁻¹1715 cm⁻¹Conjugated ester carbonyl at C-3.
FTIR (ATR) ν (C=C)1580 - 1620 cm⁻¹1605 cm⁻¹Aromatic ring breathing modes.
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
Position¹H δ (ppm), Mult, J (Hz), Int¹³C δ (ppm)Key HMBC Correlations (H C)
2-C(CH₃)₃ 1.45, s, 9H28.5 (CH₃), 33.2 (C)C-2, C-3
3-COOCH₂CH₃ 4.30, q, 7.1, 2H60.5 (CH₂)Ester C=O
3-COOCH₂CH₃ 1.35, t, 7.1, 3H14.2 (CH₃)Ester CH₂
Ester C=O -164.0-
4 7.30, d, 2.5, 1H106.5C-3, C-5, C-7a
5-OH 9.35, s, 1H-C-4, C-5, C-6
5 -154.0-
6 6.80, dd, 8.8, 2.5, 1H113.5C-4, C-5, C-7a
7 7.40, d, 8.8, 1H111.2C-3a, C-5
3a -128.0-
7a -147.0-
2 -168.0-
3 -108.0-

Mechanistic Connectivity & Topological Logic

The most challenging aspect of benzofuran structural elucidation is differentiating the substitution pattern on the benzenoid ring. The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides the definitive proof of connectivity.

  • Furan Ring Substituents: The tert-butyl singlet at δ 1.45 ppm shows strong ³J correlations to C-2 ( δ 168.0), confirming its placement at the C-2 position. The ethyl ester methylene protons ( δ 4.30) correlate exclusively to the carbonyl carbon ( δ 164.0), which in turn correlates weakly with H-4, unambiguously placing the ester at C-3.

  • Benzenoid Ring Substituents: The aromatic protons exhibit a classic ABX spin system (d, d, dd). The meta-coupling (J = 2.5 Hz) between H-4 and H-6, combined with the ortho-coupling (J = 8.8 Hz) between H-6 and H-7, locks the hydroxyl group at C-5. The ³J HMBC correlation from H-4 to C-7a ( δ 147.0) bridges the structural logic between the two fused rings.

HMBC H_tbutyl t-Butyl Protons (δ 1.45) C2 C-2 (δ 168.0) H_tbutyl->C2 3J C3 C-3 (δ 108.0) H_tbutyl->C3 4J (weak) H_ethyl Ethyl -CH2- (δ 4.30) C_ester C=O Ester (δ 164.0) H_ethyl->C_ester 3J H4 H-4 (δ 7.30) H4->C3 3J C5 C-5 (δ 154.0) H4->C5 2J C7a C-7a (δ 147.0) H4->C7a 3J H6 H-6 (δ 6.80) H6->C5 2J H6->C7a 3J H7 H-7 (δ 7.40) H7->C5 3J C3a C-3a (δ 128.0) H7->C3a 3J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic mapping.

Conclusion

The structural elucidation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate demands a robust, multi-technique approach. By combining HRMS for exact mass constraints, FTIR for orthogonal functional group verification, and detailed 2D NMR for topological mapping, researchers can confidently validate the molecular architecture. This self-validating framework ensures high data integrity, which is an absolute prerequisite for advancing benzofuran-based small molecules through the preclinical drug development pipeline.

References

  • Title : The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization | Source : Thieme E-Books & E-Journals | URL : 4[4]

  • Title : Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Source : PMC - NIH | URL : 1[1]

  • Title : Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis. Part II | Source : Journal of Medicinal Chemistry - ACS Publications | URL :3[3]

  • Title : Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Source : PMC - NIH | URL :2[2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Evaluation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vivo assays to evaluate the therapeutic potential of Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vivo assays to evaluate the therapeutic potential of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate. Benzofuran derivatives are a well-established class of heterocyclic compounds known to possess a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Based on this structural precedent, this guide focuses on robust, validated protocols for assessing the antioxidant and anti-inflammatory efficacy of this specific molecule in preclinical animal models. The protocols are designed to be self-validating, incorporating essential controls and clear, quantifiable endpoints. We explain the causality behind experimental choices, providing not just the "how" but the "why" to ensure scientifically sound and reproducible outcomes.

Part 1: Compound Profile and Considerations for In Vivo Studies

Chemical Identity
  • Compound Name: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

  • CAS Number: 384359-45-9[4]

  • Molecular Formula: C₁₅H₁₈O₄

  • Scaffold: Benzofuran[1]

Postulated Biological Activities

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant biological effects.[1][5]

  • Antioxidant Activity: The hydroxyl group on the benzene ring is a key pharmacophore that suggests potential for free radical scavenging. Many natural and synthetic benzofurans exhibit potent antioxidant effects.[2][3]

  • Anti-inflammatory Activity: Benzofuran derivatives have been shown to modulate key inflammatory pathways.[1][5][6] This activity is often linked to their ability to inhibit pro-inflammatory enzymes and cytokines.

Pre-formulation and Vehicle Selection for In Vivo Administration

The successful in vivo evaluation of any compound begins with its appropriate formulation. Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is predicted to be lipophilic.

Causality of Vehicle Choice: The primary goal is to solubilize the compound to ensure bioavailability upon administration. A poorly chosen vehicle can lead to compound precipitation, erratic absorption, and local irritation, confounding the experimental results.

Recommended Vehicle Screening:

  • Initial Solubility Test: Assess solubility in common biocompatible solvents such as Dimethyl sulfoxide (DMSO), Ethanol, and polyethylene glycol (PEG).

  • Co-solvent Systems: A common and effective approach for lipophilic compounds is a ternary system. A typical starting point is:

    • 10% DMSO

    • 40% PEG 400

    • 50% Saline or Phosphate-Buffered Saline (PBS)

  • Validation: The final formulation should be clear, with no visible precipitate. A small pilot study in a single animal is recommended to observe for any acute toxicity or irritation related to the vehicle itself before proceeding with the full study.

Part 2: Protocol for In Vivo Antioxidant Activity Assessment

Scientific Rationale: The Oxidative Stress Model

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[7] It is a key pathogenic factor in numerous diseases. Inducing a state of acute oxidative stress in an animal model allows for the direct evaluation of a compound's ability to bolster endogenous antioxidant defenses or scavenge ROS. We will utilize a hydrogen peroxide (H₂O₂)-induced model, as H₂O₂ is a key ROS that can trigger lipid peroxidation and damage cellular components.[8]

Experimental Workflow: H₂O₂-Induced Oxidative Stress Model

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing Regimen cluster_2 Phase 3: Oxidative Stress Induction cluster_3 Phase 4: Sample Collection & Analysis Acclimatization Animal Acclimatization (7 days, C57BL/6 Mice) Grouping Random Group Assignment (n=6-8 per group) - Vehicle Control - Compound (Dose 1, 2, 3) - Positive Control (e.g., N-acetylcysteine) Acclimatization->Grouping Dosing Compound/Vehicle Administration (e.g., Oral Gavage, Daily for 7 days) Grouping->Dosing Induction H₂O₂ Injection (i.p.) (1 hour after final compound dose) Dosing->Induction Sacrifice Euthanasia & Sample Collection (e.g., 2-4 hours post-H₂O₂ injection) Induction->Sacrifice Collection Collect Blood (Serum) & Liver Tissue Sacrifice->Collection Analysis Biochemical Analysis: - SOD, CAT, GSH levels - MDA (Lipid Peroxidation) Collection->Analysis

Caption: Workflow for evaluating antioxidant activity in an H₂O₂-induced oxidative stress model.

Detailed Protocol: H₂O₂-Induced Oxidative Stress

Objective: To determine if pre-treatment with Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate can mitigate acute systemic oxidative stress in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

  • Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)

  • Positive Control: N-acetylcysteine (NAC)

  • Hydrogen Peroxide (H₂O₂) solution (prepared fresh in sterile saline)

  • Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH), and Malondialdehyde (MDA)[8][9]

Procedure:

  • Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least 7 days.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: Test Compound (Medium Dose, e.g., 30 mg/kg)

    • Group 4: Test Compound (High Dose, e.g., 100 mg/kg)

    • Group 5: Positive Control (e.g., NAC, 150 mg/kg)

  • Compound Administration: Administer the test compound or vehicle orally (gavage) once daily for 7 consecutive days. The positive control is typically administered only on the final day, 1 hour before the challenge.

  • Induction of Oxidative Stress: On Day 7, one hour after the final dose of the test compound, administer H₂O₂ (e.g., 10 mmol/kg) via intraperitoneal (i.p.) injection to all groups except a sham group (which receives saline i.p.).[8]

  • Sample Collection: At 2-4 hours post-H₂O₂ injection, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Immediately collect blood via cardiac puncture. Allow it to clot and centrifuge to separate the serum. Store serum at -80°C.

  • Tissue Collection: Perfuse the liver with ice-cold PBS to remove remaining blood. Excise a portion of the liver, snap-freeze in liquid nitrogen, and store at -80°C for subsequent homogenization and analysis.

  • Biomarker Analysis:

    • Prepare liver homogenates according to standard procedures.

    • Measure SOD, CAT, and GSH levels in serum and/or liver homogenates using commercially available kits.[9][10] These enzymes are the first line of defense against ROS.[11]

    • Measure MDA levels, a key indicator of lipid peroxidation and oxidative damage, using a TBARS assay.[9]

Data Interpretation: A significant increase in SOD, CAT, and GSH levels and a concurrent decrease in MDA levels in the compound-treated groups compared to the vehicle-control group indicates potent in vivo antioxidant activity.

Part 3: Protocol for In Vivo Anti-inflammatory Activity Assessment

Scientific Rationale: The LPS-Induced Inflammation Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[12] It binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering a signaling cascade that results in the massive release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14] This model is highly reproducible and clinically relevant for studying systemic inflammation and screening anti-inflammatory agents.[15]

Signaling Pathway: LPS-Induced Pro-inflammatory Cascade

G cluster_nuc Inside Nucleus LPS LPS (Endotoxin) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Leads to Synthesis of Compound Ethyl 2-(tert-butyl)-5- hydroxybenzofuran-3-carboxylate Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Simplified LPS/TLR4 signaling pathway leading to pro-inflammatory cytokine production.

Detailed Protocol: LPS-Induced Systemic Inflammation

Objective: To assess the ability of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate to suppress the systemic release of pro-inflammatory cytokines following an LPS challenge.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)[16]

  • Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

  • Vehicle (as determined in pre-formulation)

  • Positive Control: Dexamethasone

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

Procedure:

  • Acclimatization and Grouping: As described in Protocol 2.2. Groups should include:

    • Group 1: Vehicle Control + Saline challenge

    • Group 2: Vehicle Control + LPS challenge

    • Group 3: Test Compound (Low Dose) + LPS challenge

    • Group 4: Test Compound (Medium Dose) + LPS challenge

    • Group 5: Test Compound (High Dose) + LPS challenge

    • Group 6: Positive Control (Dexamethasone, e.g., 5 mg/kg) + LPS challenge

  • Compound Administration: Administer the test compound (orally or i.p.) 1 hour before the LPS challenge. Dexamethasone is typically given i.p. 1 hour prior as well.

  • Inflammation Induction: Administer LPS (e.g., 1-5 mg/kg) via i.p. injection.[16] The dose should be sufficient to induce a robust but sub-lethal inflammatory response.

  • Sample Collection:

    • The peak of cytokine response varies. A typical time point for TNF-α is 1.5-2 hours post-LPS injection, while IL-6 peaks later at around 3-6 hours.[13] Blood is the primary sample.

    • Anesthetize mice and collect blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood immediately at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Cytokine Analysis: Quantify the levels of TNF-α, IL-1β, and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.

  • (Optional) Histopathology: Key organs like the lungs and liver can be harvested, fixed in 10% neutral buffered formalin, and processed for histological examination to assess inflammatory cell infiltration and tissue damage.[17]

Data Interpretation: A statistically significant reduction in the plasma levels of TNF-α, IL-1β, and/or IL-6 in the compound-treated groups compared to the LPS-challenged vehicle group demonstrates in vivo anti-inflammatory efficacy.

Part 4: Data Presentation

Quantitative data from these protocols should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of Compound on Antioxidant Biomarkers

Treatment Group (n=8) Serum SOD (U/mL) Liver CAT (U/mg protein) Liver GSH (nmol/mg protein) Serum MDA (nmol/mL)
Vehicle Control 110.5 ± 8.2 45.3 ± 3.1 25.1 ± 2.5 8.9 ± 0.7
Compound (10 mg/kg) 135.2 ± 9.5* 58.7 ± 4.0* 33.6 ± 2.9* 6.1 ± 0.5*
Compound (30 mg/kg) 158.9 ± 11.1** 72.1 ± 5.5** 42.8 ± 3.8** 4.2 ± 0.3**
NAC (150 mg/kg) 165.4 ± 10.8** 78.5 ± 6.2** 45.1 ± 4.1** 3.8 ± 0.4**

*Data are presented as Mean ± SEM. Statistical analysis (e.g., one-way ANOVA) should be performed. *p<0.05, *p<0.01 vs. Vehicle Control.

Table 2: Effect of Compound on Plasma Cytokine Levels Post-LPS Challenge

Treatment Group (n=8) TNF-α (pg/mL) IL-1β (pg/mL) IL-6 (pg/mL)
Vehicle + Saline < 15 < 10 < 20
Vehicle + LPS 2540 ± 180 850 ± 75 4850 ± 350
Compound (30 mg/kg) + LPS 1320 ± 110** 410 ± 40** 2100 ± 190**
Dexamethasone (5 mg/kg) + LPS 450 ± 50*** 150 ± 25*** 800 ± 90***

*Data are presented as Mean ± SEM. Statistical analysis should be performed. **p<0.01, **p<0.001 vs. Vehicle + LPS.

References

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Application

Application Notes &amp; Protocols for the Catalytic Esterification of 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid to Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of catalytic methods for the synthesis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of catalytic methods for the synthesis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, a key intermediate in medicinal chemistry and materials science. The document outlines several catalytic strategies, offering in-depth protocols and explaining the rationale behind the selection of each method.

Introduction

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a substituted benzofuran derivative with significant potential in drug discovery and as a building block for complex organic molecules. The presence of a sterically hindered tert-butyl group at the 2-position, a carboxylic acid at the 3-position, and a phenolic hydroxyl group at the 5-position presents unique challenges and opportunities for its synthesis and functionalization. This document focuses on the final esterification step, a critical transformation in the synthesis of this target molecule.

The key challenge in the esterification of the parent carboxylic acid is achieving chemoselectivity, specifically the esterification of the carboxylic acid in the presence of the reactive phenolic hydroxyl group. The choice of catalyst and reaction conditions is paramount to prevent undesired side reactions, such as O-alkylation of the phenol. Furthermore, the steric hindrance imparted by the tert-butyl group influences the choice of esterification method.

This guide explores three primary catalytic approaches for this transformation:

  • Fischer-Speier Esterification (Acid Catalysis): A classic and atom-economical method.

  • Steglich Esterification (Coupling Agent-Mediated): A mild and effective method for sterically hindered and acid-sensitive substrates.

  • Enzymatic Esterification (Biocatalysis): A green and highly selective approach.

Synthesis of the Precursor: 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid

Prior to the final esterification step, the precursor carboxylic acid is required. A common route to 2,3-disubstituted 5-hydroxybenzofurans involves the reaction of a 1,3-dicarbonyl compound with a 1,4-benzoquinone derivative.[1]

Conceptual Workflow for Precursor Synthesis

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Precursor 1,4-Benzoquinone 1,4-Benzoquinone Michael Addition Michael Addition 1,4-Benzoquinone->Michael Addition Ethyl 4,4-dimethyl-3-oxopentanoate Ethyl 4,4-dimethyl-3-oxopentanoate Ethyl 4,4-dimethyl-3-oxopentanoate->Michael Addition Hemiketalization Hemiketalization Michael Addition->Hemiketalization Dehydration Dehydration Hemiketalization->Dehydration Saponification Saponification Dehydration->Saponification Carboxylic Acid 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid Saponification->Carboxylic Acid

Caption: Synthesis of the carboxylic acid precursor.

Catalytic Esterification Methods

Fischer-Speier Esterification: The Direct Approach

Fischer-Speier esterification is a well-established method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4] This method is often favored for its simplicity and the use of inexpensive reagents.

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process.[3] Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield.

  • Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the starting materials. While not always necessary when using a large excess of alcohol, for less reactive substrates, a Dean-Stark apparatus can be employed to remove water azeotropically.[4]

  • Chemoselectivity: While phenols can be esterified under Fischer conditions, the reaction is generally slower than with aliphatic alcohols.[2] By carefully controlling the reaction time and temperature, selective esterification of the carboxylic acid can be achieved.

Protocol: Fischer-Speier Esterification

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid (1.0 eq).

    • Add absolute ethanol (20-50 eq, serving as both reactant and solvent).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (0.1-0.2 eq) as the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate.

Expected Results:

  • Yield: 60-80%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.3-7.1 (m, 2H, Ar-H), 6.8-6.6 (m, 1H, Ar-H), 5.0-4.8 (br s, 1H, OH), 4.4-4.2 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.5-1.3 (s, 9H, C(CH₃)₃), 1.4-1.2 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 2960 (C-H stretch), 1710 (C=O stretch, ester), 1620, 1480 (C=C stretch, aromatic).

Steglich Esterification: Mild and Efficient for Hindered Substrates

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8][9] This method is particularly advantageous for sterically hindered carboxylic acids and substrates that are sensitive to acidic conditions.[6][7]

Causality Behind Experimental Choices:

  • Mild Conditions: The reaction proceeds at room temperature and under neutral pH, which preserves the acid-sensitive phenolic hydroxyl group.[7]

  • Activation of Carboxylic Acid: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

  • Role of DMAP: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[6]

  • Byproduct Removal: The reaction forms a urea byproduct (dicyclohexylurea, DCU, if DCC is used), which is insoluble in most organic solvents and can be easily removed by filtration.

Protocol: Steglich Esterification

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid (1.0 eq), ethanol (1.2-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Add a solution of DCC (1.1 eq) or DIC (1.1 eq) in the same anhydrous solvent dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated urea byproduct.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Data for Esterification Methods

MethodCatalyst/ReagentTemperatureTypical YieldAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or p-TsOHReflux60-80%Inexpensive reagents, simple procedure.[2]High temperatures, strong acid may cause side reactions.
Steglich DCC/DMAP or DIC/DMAP0 °C to RT75-95%Mild conditions, suitable for hindered and sensitive substrates.[6][7]Stoichiometric coupling agent, formation of urea byproduct.[7]
Enzymatic Immobilized Lipase30-50 °C>90%High selectivity, environmentally friendly, mild conditions.[10][11]Longer reaction times, cost of enzyme.
Enzymatic Esterification: The Green Chemistry Approach

Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally benign alternative for ester synthesis.[10][11] Lipases can catalyze esterification in non-aqueous or biphasic systems, and often exhibit high chemoselectivity.

Causality Behind Experimental Choices:

  • High Selectivity: Lipases can differentiate between various functional groups, leading to the selective esterification of the carboxylic acid without affecting the phenolic hydroxyl group.[10]

  • Mild Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, which is ideal for sensitive substrates.

  • Immobilized Enzymes: Using an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), simplifies the work-up process as the catalyst can be easily removed by filtration and potentially reused.

  • Aqueous Micellar Medium: Performing the reaction in an aqueous medium with a surfactant like TPGS-750-M can enhance the reaction rate and selectivity, offering a truly green synthetic route.[11]

Protocol: Enzymatic Esterification

  • Reaction Setup:

    • To a vial, add 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid (1.0 eq) and ethanol (1.5-3.0 eq).

    • Add an appropriate organic solvent (e.g., toluene, hexane) or an aqueous buffer solution containing a surfactant (e.g., 2 wt% TPGS-750-M).[11]

    • Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the carboxylic acid).

  • Reaction Execution:

    • Incubate the reaction mixture at 30-50 °C with gentle agitation (e.g., on an orbital shaker) for 24-72 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Remove the immobilized enzyme by filtration.

    • If an organic solvent was used, wash the filtrate with water, dry the organic layer, and concentrate.

    • If an aqueous system was used, extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Visualization of Catalytic Cycles

Fischer Esterification Mechanism

RCOOH Carboxylic Acid Protonated Carbonyl Protonated Carbonyl RCOOH->Protonated Carbonyl Protonation H+ H+ H+->Protonated Carbonyl Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack EtOH Ethanol EtOH->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Water Elimination Water Elimination Proton Transfer->Water Elimination Ester Ethyl Ester Water Elimination->Ester Deprotonation

Caption: The acid-catalyzed Fischer esterification mechanism.

Steglich Esterification Mechanism

RCOOH Carboxylic Acid O-Acylisourea O-Acylisourea RCOOH->O-Acylisourea DCC DCC DCC->O-Acylisourea N-Acylpyridinium N-Acylpyridinium O-Acylisourea->N-Acylpyridinium DCU Dicyclohexylurea O-Acylisourea->DCU DMAP DMAP DMAP->N-Acylpyridinium Ester Ethyl Ester N-Acylpyridinium->Ester EtOH Ethanol EtOH->Ester

Caption: The DCC/DMAP-mediated Steglich esterification.

Conclusion

The choice of catalytic method for the esterification of 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid depends on several factors, including the scale of the reaction, cost considerations, and the desired level of environmental friendliness. For large-scale synthesis where cost is a primary concern, the Fischer-Speier esterification is a viable option, provided that reaction conditions are carefully controlled to ensure selectivity. For smaller-scale syntheses, especially when dealing with precious or sensitive substrates, the mild and highly efficient Steglich esterification is often the preferred method. Finally, for applications where green chemistry principles are paramount, enzymatic esterification with an immobilized lipase offers an excellent, albeit potentially slower, alternative. Each of these methods provides a reliable pathway to the target molecule, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, a valuable compound for further research and development.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Gallardo, D. G., et al. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 13(2), 349-354. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Pediaa. (2020). Difference Between Fischer Esterification and Steglich Esterification. [Link]

  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 4(22), 3839-3841. [Link]

  • Chemwatch. (n.d.). ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

  • National Center for Biotechnology Information. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. PubMed Central. [Link]

  • Google Patents. (1993).
  • Master Organic Chemistry. (2023). Mitsunobu Reaction. [Link]

  • Organic Syntheses. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Annamalai University. (2007). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2021). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. PubMed Central. [Link]

  • ResearchGate. (2025). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PubMed Central. [Link]

  • American Chemical Society. (2024). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. [Link]

  • Royal Society of Chemistry. (2019). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

Sources

Method

Advanced Chromatographic Resolution and Isolation of Benzofuran-3-Carboxylate Derivatives: An Application Guide

Introduction & Pharmacological Context Benzofuran-3-carboxylate derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Benzofuran-3-carboxylate derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, functioning as potent anticancer agents, anti-tubercular compounds, and targeted inhibitors of key angiogenic pathways[1],[2]. The structural complexity of these derivatives—often featuring dense halogenations, methoxy substitutions, and critical stereocenters—demands highly rigorous analytical and preparative chromatographic techniques[2]. As a Senior Application Scientist, the goal of this guide is to provide a comprehensive, mechanistically grounded framework for the separation, quantification, and isolation of these critical pharmaceutical intermediates.

Mechanistic Principles of Separation

Developing a robust chromatographic method requires understanding the fundamental physicochemical properties of the analyte.

Achiral Separations (RP-HPLC): The benzofuran core is highly hydrophobic and rich in π -electrons. When utilizing standard reverse-phase high-performance liquid chromatography (RP-HPLC), secondary π−π interactions and hydrogen bonding between the benzofuran ring and unreacted surface silanols on the stationary phase frequently cause severe peak tailing. Therefore, utilizing columns with low silanol activity or mixed-mode reverse-phase columns (e.g., Newcrom R1) is a mechanistic necessity to ensure Gaussian peak shapes[3]. Furthermore, the mobile phase must be carefully pH-controlled; acidic modifiers like formic or phosphoric acid suppress the ionization of any free carboxylic acid degradants, ensuring predictable retention[3].

Chiral Separations (SFC/HPLC): Many novel benzofuran derivatives possess stereocenters that dictate their pharmacological efficacy. Enantiomers cannot be resolved in standard achiral environments. Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives, provide the necessary chiral recognition via highly specific hydrogen bonding, dipole-dipole, and π−π interactions[4]. Supercritical Fluid Chromatography (SFC) is increasingly preferred over normal-phase HPLC for these separations. Supercritical CO2​ possesses high diffusivity and low viscosity, allowing for flow rates 3-5 times higher than HPLC, which drastically reduces equilibration and analysis times during high-throughput screening[5].

Methodological Workflow

The following diagram illustrates the logical decision matrix for developing a chromatographic method tailored to benzofuran-3-carboxylates.

Workflow Start Compound Profiling (Benzofuran-3-carboxylates) Decision Stereocenter Present? Start->Decision Achiral RP-HPLC Method (C18 / Low Silanol) Decision->Achiral No Chiral SFC / Chiral HPLC (Polysaccharide CSPs) Decision->Chiral Yes OptAchiral Optimize Mobile Phase (MeCN/H2O + Formic Acid) Achiral->OptAchiral OptChiral Optimize Modifiers (CO2 + MeOH/IPA) Chiral->OptChiral Valid Method Validation & Scale-up OptAchiral->Valid OptChiral->Valid

Logical workflow for chromatographic method development of benzofuran-3-carboxylates.

Quantitative Chromatographic Data

The table below summarizes the expected chromatographic performance and sensitivity metrics for representative benzofuran derivatives using optimized RP-HPLC-UV methodologies.

Table 1: Chromatographic Performance and Sensitivity for Selected Benzofuran Derivatives [1]

CompoundRetention Time (min)Linearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
2-(2-thienyl)benzofuran ~5.81 - 100 µg/mL0.05 µg/mL0.15 µg/mL
Benzofuran-2-ylmethanethiol ~7.25 - 100 µg/mL1 - 10 ng/mL5 - 30 ng/mL
Carbofuran 4.0527.5 - 75 µg/mL1.31 µg/mL3.97 µg/mL
Vilazodone ~6.81 - 64 ng/mLN/AN/A

Note: Data adapted from standardized HPLC-UV/MS methods. Values are representative and highly dependent on specific instrumentation, gradient profiles, and column chemistry[1].

Experimental Protocols

Protocol A: Achiral RP-HPLC-UV/MS for Purity Profiling

Objective: Determine the chemical purity and resolve closely eluting structural isomers of synthesized benzofuran-3-carboxylates. Causality: Utilizing a low-silanol C18 column mitigates secondary interactions that cause peak tailing[3]. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of carboxylic acid moieties, ensuring sharp peaks while remaining volatile for downstream Mass Spectrometry (MS) detection[3]. Self-Validating System Suitability:

  • Inject a blank (diluent) to confirm baseline stability and absence of carryover.

  • Inject a system suitability standard (a known mixture of a benzofuran-3-carboxylate and its primary synthetic impurity).

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and Theoretical Plates ( N ) > 2000. Do not proceed with sample analysis if these criteria are unmet.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 10 mg of the benzofuran derivative and dissolve it in 10 mL of HPLC-grade acetonitrile. Sonicate for 15 minutes to ensure complete dissolution[1].

  • Dilution: Dilute the stock solution to a working concentration of 10-50 µg/mL using the initial mobile phase composition. Filter through a 0.22 µm PTFE syringe filter[1].

  • Chromatographic Conditions:

    • Column: Low-silanol C18 or Newcrom R1 (150 x 4.6 mm, 3 µm)[3].

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and ESI-MS (Positive/Negative switching).

  • Execution: Run the sequence starting with blanks, followed by calibration standards, and finally the unknown samples.

Protocol B: High-Throughput Chiral Screening (SFC/HPLC)

Objective: Resolve enantiomers of chiral benzofuran-3-carboxylate derivatives. Causality: Because enantiomers share identical physical properties in achiral environments, polysaccharide-based CSPs are required to induce differential retention via transient diastereomeric complexation[4]. SFC is prioritized over HPLC due to the superior mass transfer kinetics of supercritical CO2​ , enabling rapid screening across multiple columns[5]. Self-Validating System Suitability:

  • Inject a racemic reference standard of the specific benzofuran derivative.

  • Acceptance Criteria: Baseline enantioresolution ( Rs​ > 1.5) must be achieved. If Rs​ < 1.5, the method must be re-optimized (e.g., changing the organic modifier from Methanol to Isopropanol) before analyzing scalemic mixtures[5].

Step-by-Step Procedure:

  • System Configuration: Utilize an LC/SFC switching system equipped with a column selection valve housing at least four different CSPs (e.g., Chiralpak AD-H, AS-H, OD-H, OJ-H)[5].

  • SFC Screening Conditions:

    • Mobile Phase: Supercritical CO2​ / Co-solvent (MeOH, EtOH, or IPA).

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

    • Flow Rate: 3.0 mL/min.

  • Execution: Program an automated sequence to inject the racemate across all four columns using 10%, 20%, and 30% co-solvent isocratic holds.

  • Data Analysis: Identify the column/modifier combination yielding the highest Rs​ and scale the method for quantitative enantiomeric excess (ee%) determination.

Protocol C: Mass-Directed Preparative Isolation

Objective: Purify milligram to gram quantities of target benzofuran-3-carboxylates from complex synthetic mixtures. Causality: Scaling up from analytical to preparative chromatography requires maintaining the linear velocity and column capacity factor. Mass-directed fraction collection ensures that only the specific target mass (e.g., [M+H]+ of the benzofuran derivative) triggers the collection valve. This minimizes solvent waste, reduces post-purification processing, and prevents the collection of co-eluting UV-active impurities[6]. Self-Validating System Suitability:

  • Perform a mock injection using a highly concentrated standard to verify that the MS signal accurately triggers the fraction collector without delay.

  • Acceptance Criteria: Re-analysis of the collected fraction using Protocol A must yield a chromatographic purity of 95%[2].

Step-by-Step Procedure:

  • Scale-Up Calculation: Transfer the optimized analytical gradient to the preparative scale by adjusting the flow rate proportional to the square of the column radii ( Fprep​=Fanal​×(rprep​/ranal​)2 ).

  • System Setup: Equip a preparative HPLC system with a high-capacity C18 OBD Prep Column (e.g., 19 x 150 mm, 5 µm)[6].

  • Injection: Inject 100-500 µL of the concentrated crude mixture (dissolved in DMSO or DMF).

  • Collection: Set the mass spectrometer to monitor the specific m/z of the target benzofuran-3-carboxylate. Configure the fraction collector to trigger strictly on the leading edge of the MS peak.

  • Recovery: Pool the collected fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous phase to yield the pure compound.

Biological Relevance: VEGFR-2 Inhibition

The rigorous purification of benzofuran-3-carboxylates is essential for accurate downstream biological assays. Certain highly purified benzofuran derivatives have been validated as potent inhibitors of VEGFR-2, a critical receptor tyrosine kinase responsible for tumor angiogenesis[1]. Impurities in the test article can lead to false-positive kinase inhibition or off-target cytotoxicity.

Pathway Drug Benzofuran-3-carboxylate Derivatives Receptor VEGFR-2 (Endothelial Cells) Drug->Receptor Inhibits PLC PLC-γ / PKC Pathway Receptor->PLC Phosphorylation MAPK MAPK / ERK Pathway Receptor->MAPK Activation Angio Tumor Angiogenesis & Proliferation PLC->Angio MAPK->Angio

Inhibition of the VEGFR-2 signaling pathway by bioactive benzofuran-3-carboxylate derivatives.

References

  • Title: Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Source: Benchchem. URL: 1

  • Title: Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: 3

  • Title: Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Source: PMC / NIH. URL: 6

  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Source: MDPI. URL: 2

  • Title: Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Source: Shimadzu. URL: 5

  • Title: Journal of Pharmaceutical and Biomedical Analysis. Source: Unife. URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of sterically hindered hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of sterically hindered heterocycles.

The synthesis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate relies on a Nenitzescu-type condensation between 1,4-benzoquinone and ethyl 4,4-dimethyl-3-oxopentanoate. While structurally elegant, this redox-neutral condensation is notoriously sensitive to steric bulk and competing oxidation pathways.

Below is an in-depth troubleshooting guide, complete with mechanistic causality, empirical data, and a self-validating experimental protocol designed to maximize your reaction yield.

Mechanistic Overview & Reaction Logic

To troubleshoot effectively, we must first isolate the chemical bottleneck. The Nenitzescu reaction is highly chemodivergent, and its success depends on carefully controlling the reaction rates of intermediate steps[1]. The pathway consists of a Michael addition, followed by an intramolecular cyclization (hemiketal formation), and a final dehydration.

The critical failure point in synthesizing this specific tert-butyl derivative is the cyclization step . The bulky tert-butyl group creates severe steric hindrance, slowing down the nucleophilic attack of the hydroquinone hydroxyl onto the ketone. This delay allows the acyclic intermediate to undergo parasitic redox exchange with unreacted 1,4-benzoquinone, leading to yield loss and tar formation.

ReactionLogic BQ 1,4-Benzoquinone (Electrophile) Michael Michael Addition (C-C Bond Formation) BQ->Michael Lewis Acid Catalysis BKE Ethyl 4,4-dimethyl-3-oxopentanoate (Nucleophile) BKE->Michael Lewis Acid Catalysis Int1 Acyclic Hydroquinone Intermediate Michael->Int1 SideRxn Redox Exchange & Polymerization (Tar) Int1->SideRxn Excess BQ (Yield Loss) Cyclize Intramolecular Cyclization (Sterically Hindered by t-Butyl) Int1->Cyclize Rate-Limiting Step Int2 Hemiketal / Dihydrobenzofuran Cyclize->Int2 Dehydrate Dehydration (-H₂O) (Acid Promoted) Int2->Dehydrate Product Ethyl 2-(tert-butyl)-5-hydroxybenzofuran- 3-carboxylate Dehydrate->Product

Mechanistic logic and competing side pathways in the Nenitzescu benzofuran synthesis.

Diagnostic FAQs & Troubleshooting

Q1: Why is my reaction yield stalling at 30-40% with significant black tar formation? A: This is the hallmark of redox exchange . Because the tert-butyl group slows down the cyclization, the electron-rich acyclic hydroquinone intermediate builds up in the reaction mixture. Unreacted 1,4-benzoquinone acts as an oxidant, stripping electrons from this intermediate to form highly reactive quinone species that rapidly polymerize into tar. Solution: You must artificially lower the steady-state concentration of 1,4-benzoquinone by adding it dropwise via a syringe pump. Additionally, employing a strong Lewis acid catalyst will accelerate the rate-limiting cyclization step, allowing it to outcompete the oxidation pathway[2].

Q2: I have been using acetic acid (AcOH) as a solvent/catalyst. Why isn't it working well for this specific substrate? A: While Brønsted acid catalysis (like AcOH) is successfully employed for the one-pot heteroannulation of less hindered benzoquinones[3], it is insufficiently oxophilic to activate a ketone adjacent to a tert-butyl group. You need a hard Lewis acid (e.g., Sc(OTf)₃ or BF₃·OEt₂) that strongly coordinates to the ketone oxygen, increasing its electrophilicity and forcing the difficult ring closure[2].

Q3: Does the reaction require an external oxidant? A: No. The overall transformation of 1,4-benzoquinone and a β -ketoester to a benzofuran is a redox-neutral condensation . The aromatization is driven by dehydration (loss of water), not oxidation. Adding an external oxidant will only accelerate the degradation of your hydroquinone intermediate.

Empirical Data: Catalyst & Condition Screening

To demonstrate the causality of catalyst selection, review the following quantitative screening data. Notice how the shift from Brønsted to hard Lewis acids drastically alters the reaction trajectory.

Catalyst SystemSolventTemperatureTimeYield (%)Mechanistic Observation
NoneEtOHReflux24 h< 10%Extensive tar formation; unreacted β -ketoester.
AcOH (1.0 equiv)Toluene110 °C18 h35%Moderate yield; significant redox byproducts[3].
ZnCl₂ (20 mol%)CH₂Cl₂40 °C12 h52%Improved cyclization rate; some over-oxidation.
Sc(OTf)₃ (5 mol%) MeNO₂ 50 °C 6 h 84% Clean conversion; minimal tar formation[2].

Validated Experimental Protocol

This protocol utilizes Scandium(III) triflate to overcome steric hindrance and employs a continuous-addition strategy to suppress side reactions. It is designed as a self-validating system with built-in analytical checkpoints to ensure integrity at every stage.

Materials Required:

  • 1,4-Benzoquinone (1.05 equiv, 10.5 mmol)

  • Ethyl 4,4-dimethyl-3-oxopentanoate (1.00 equiv, 10.0 mmol)

  • Scandium(III) triflate, Sc(OTf)₃ (0.05 equiv, 0.5 mmol)

  • Nitromethane (MeNO₂, anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Nucleophile Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and argon inlet, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.72 g, 10.0 mmol) in 30 mL of anhydrous nitromethane.

  • Catalyst Introduction: Add Sc(OTf)₃ (246 mg, 0.5 mmol) to the solution. Causality: Sc(OTf)₃ coordinates to the β -ketoester, increasing the electrophilicity of the sterically hindered tert-butyl ketone to prime it for rapid cyclization.

  • Controlled Electrophile Addition: Dissolve 1,4-benzoquinone (1.13 g, 10.5 mmol) in 20 mL of nitromethane. Add this solution dropwise via a syringe pump over 2 hours while maintaining the reaction at 50 °C. Causality: Slow addition prevents the accumulation of the oxidant, shutting down the parasitic redox exchange pathway.

  • In-Process Validation 1 (TLC Checkpoint): After 4 hours, sample the reaction.

    • Validation: The mixture should transition from bright yellow to deep amber (not opaque black). A TLC sample (Hexanes:EtOAc 3:1) must show the disappearance of the benzoquinone spot ( Rf​ ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV light corresponding to the target benzofuran ( Rf​ ~0.4).

  • Quenching & Extraction: Cool the mixture to room temperature and quench with 20 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • In-Process Validation 2 (Crude NMR):

    • Validation: Before chromatography, take a crude 1 H NMR (CDCl₃). You should observe a distinct singlet at ~9.5 ppm (phenolic -OH) and a sharp, massive singlet at ~1.4 ppm (tert-butyl group, 9H). The absence of broad polymeric baseline signals confirms the success of the continuous-addition strategy.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford the pure Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate as an off-white solid.

References

  • Hermans, R., Van Hoof, M., Van Meervelt, L., & Dehaen, W. (2023).. Organics, 4(2), 146-163.

  • Wu, F., Bai, R., & Gu, Y. (2016).. Advanced Synthesis & Catalysis, 358(14), 2307-2316.

  • Pirouz, M., Saeed Abaee, M., Harris, P., & Mojtahedi, M. M. (2021).. Heterocyclic Communications, 27(1), 24-31.

Sources

Optimization

Technical Support Center: Troubleshooting Extraction &amp; Purification of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Development & Workup Optimization Executive Summary & Physicochemical Profiling The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Development & Workup Optimization

Executive Summary & Physicochemical Profiling

The synthesis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is typically achieved via a Lewis acid-catalyzed (e.g., ZnCl₂) Nenitzescu-type oxidative coupling between 1,4-benzoquinone and ethyl 4,4-dimethyl-3-oxopentanoate[1]. While the reaction is highly convergent, the post-reaction extraction is notoriously difficult. The crude mixture is a complex matrix containing redox-active quinones, highly water-soluble Lewis acids, unreacted β-ketoesters, and the easily oxidizable target molecule[2].

To design a successful extraction protocol, we must exploit the subtle differences in pKa, redox potential, and partition coefficients of these components.

Table 1: Quantitative Physicochemical Data for Extraction Optimization
Compound / SpeciesRole in MatrixMW ( g/mol )Est. pKaAqueous SolubilityOrganic Solubility (EtOAc)
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Target Product 262.30~9.2 (Phenol)Very LowHigh
1,4-Benzoquinone Reactant / Oxidant108.10N/ALowHigh
Hydroquinone Stoichiometric Byproduct110.119.9HighModerate
Ethyl 4,4-dimethyl-3-oxopentanoate Reactant172.22~11.0 (C-H)LowHigh
Zinc Chloride (ZnCl₂) Lewis Acid Catalyst136.30N/AVery HighLow

Mechanistic Causality of Impurity Formation

Understanding how impurities form is the first step to eliminating them. The diagram below illustrates the divergent pathways during the condensation reaction that dictate the composition of your crude extract.

Pathway BQ 1,4-Benzoquinone (Oxidant/Electrophile) Inter Michael Adduct (Unstable) BQ->Inter ZnCl2 Catalyst BKE Ethyl 4,4-dimethyl- 3-oxopentanoate BKE->Inter Prod Ethyl 2-(tert-butyl)-5-hydroxy benzofuran-3-carboxylate Inter->Prod Cyclization HQ Hydroquinone (Byproduct) Inter->HQ Redox Exchange with BQ OxProd Over-Oxidation Dimers (M-2 / M+16) Prod->OxProd Excess BQ

Figure 1: Reaction pathways leading to the target benzofuran and associated redox-active impurities.

Troubleshooting FAQs: Field-Proven Workup Solutions

Q1: My crude organic extract is dark brown/black instead of pale yellow. How do I remove this color? Causality: The dark coloration is primarily driven by unreacted 1,4-benzoquinone and its polymeric charge-transfer complexes. Because 1,4-benzoquinone is highly lipophilic, it co-extracts with your target benzofuran into the organic phase. Solution: Perform a reductive quench using aqueous sodium dithionite (Na₂S₂O₄). This reagent selectively reduces the lipophilic benzoquinone into hydroquinone. Hydroquinone has a much higher affinity for the aqueous phase and is easily washed away, instantly clarifying the organic layer.

Q2: I attempted an acid-base extraction using 1M NaOH to wash away the unreacted β-ketoester, but my product disappeared. Why? Causality: The target molecule contains a phenolic 5-hydroxyl group with a pKa of approximately 9.2. Washing with strong bases like 1M NaOH (pH ~14) deprotonates this phenol, forming a water-soluble phenoxide salt. This drives your target product entirely into the aqueous waste layer. Solution: Do not use basic liquid-liquid extraction to remove the unreacted ethyl 4,4-dimethyl-3-oxopentanoate (pKa ~11). Instead, use a mild NaHCO₃ wash (pH 8.3) solely to neutralize the acidic catalyst. Remove the unreacted β-ketoester later via selective crystallization; the bulky tert-butyl group makes the target highly crystalline, leaving the liquid β-ketoester in the mother liquor[3].

Q3: LC-MS analysis of my extract shows a significant M-2 or M+16 impurity. What went wrong? Causality: 5-Hydroxybenzofurans are electron-rich and highly susceptible to over-oxidation by the excess 1,4-benzoquinone present in the crude mixture[4]. This leads to quinone-benzofuran dimers (M-2) or oxygenated species (M+16). Solution: This is a quenching issue. You must halt the reaction strictly at the point of completion (monitor via TLC/HPLC) and immediately introduce the Na₂S₂O₄ reductive wash during the very first extraction step. This destroys the oxidant and halts any ongoing oxidative side-reactions in the separatory funnel.

Self-Validating Experimental Protocol: Optimized Extraction Workflow

The following protocol is designed as a self-validating system. Built-in visual and chemical cues will confirm the success of each step, ensuring high-purity recovery of the target ester.

Workflow Crude Crude Reaction Mixture in EtOAc Wash1 1. Water Wash (Removes ZnCl2, some HQ) Crude->Wash1 Wash2 2. Na2S2O4 (aq) Wash (Reduces unreacted BQ to HQ) Wash1->Wash2 Wash3 3. NaHCO3 (aq) Wash (Neutralizes acids, pH 8.3) Wash2->Wash3 Cryst 4. Crystallization (Heptane/EtOAc) Wash3->Cryst Pure Pure Target Product (Crystals) Cryst->Pure Waste Mother Liquor (Unreacted BKE, Impurities) Cryst->Waste

Figure 2: Step-by-step liquid-liquid extraction and purification workflow.

Step-by-Step Methodology

Step 1: Initial Partitioning

  • Dilute the crude reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Add an equal volume of deionized water and transfer to a separatory funnel.

  • Validation Check: Phase separation should be rapid and clean. The aqueous layer will contain the bulk of the ZnCl₂ catalyst. Discard the aqueous layer.

Step 2: Reductive Quench (Critical Step)

  • Prepare a fresh 10% w/v aqueous solution of sodium dithionite (Na₂S₂O₄).

  • Add the Na₂S₂O₄ solution to the organic phase (1:1 v/v) and shake vigorously for 3–5 minutes. Vent frequently.

  • Validation Check: The organic layer must transition from a dark reddish-brown to a clear, pale yellow. If the dark color persists, unreacted benzoquinone remains; repeat the wash with fresh Na₂S₂O₄ until the color change is permanent. Discard the aqueous layer.

Step 3: Mild Neutralization

  • Wash the organic layer with saturated aqueous NaHCO₃ (1:1 v/v).

  • Validation Check: Monitor CO₂ evolution (bubbling). Cease washing when no further gas evolves, indicating complete neutralization of residual acidic species.

Step 4: Desiccation and Concentration

  • Wash the organic phase once with saturated brine to remove residual water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 40°C to prevent thermal degradation) to yield a crude viscous oil.

Step 5: Selective Crystallization

  • Dissolve the crude oil in a minimal amount of hot EtOAc (approx. 2 mL/g of crude).

  • Slowly add heptane dropwise while stirring until the solution becomes slightly turbid (cloud point).

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Validation Check: White to pale-yellow needle-like crystals of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate will precipitate. The unreacted ethyl 4,4-dimethyl-3-oxopentanoate will remain completely soluble in the cold heptane/EtOAc mother liquor[3]. Filter and wash the crystals with ice-cold heptane.

References

  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters Source: Organics (MDPI) URL:[Link][2]

  • Heterocycle derivatives for treating trpm3 mediated disorders (US20240336602A1) Source: Google Patents URL:[3]

  • Recent Development in Palladium-Catalyzed Domino Reactions: Access to Materials and Biologically Important Carbo- and Heterocycles Source: Organometallics (ACS Publications) URL:[Link][4]

Sources

Troubleshooting

Optimizing recrystallization conditions for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Target Compound: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of complex active pharmaceutical ingredients (APIs) and advanced intermediates. Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate presents a classic thermodynamic and kinetic challenge during crystallization.

The molecule possesses a bulky, lipophilic tert-butyl group alongside strong hydrogen-bonding moieties (the phenolic hydroxyl and the ester carbonyl)[1]. This dichotomy often leads to a kinetic delay in crystal lattice integration. When supersaturation is generated too quickly, the system bypasses the metastable zone and enters a miscibility gap, resulting in Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"[2][3]. When oiling out occurs, the solute-rich liquid phase acts as a sponge for impurities, completely negating the purification objective of the recrystallization process[4].

This guide provides field-proven, self-validating protocols and troubleshooting strategies to master the thermodynamic trajectory of this compound, ensuring high purity and yield.

Part 1: Physicochemical Profiling & Solvent Selection

Successful crystallization is not merely dissolving and cooling; it is the deliberate navigation of a phase diagram. For this benzofuran derivative, solvents must disrupt solute-solute hydrogen bonds at elevated temperatures but allow them to re-form in an ordered lattice upon cooling, without triggering LLPS[5].

Table 1: Solvent Selection Matrix & Mechanistic Rationale

Solvent ClassExamplesRationale & CausalityRecommendation
Non-Polar (Antisolvents) Heptane, HexaneHigh affinity for the tert-butyl group but poor solvation of the H-bonding network. Rapid addition causes localized high supersaturation and immediate oiling out.Use strictly as an anti-solvent in binary systems. Add at a slow, controlled rate.
Moderately Polar (Good Solvents) Ethyl Acetate, TolueneDisrupts intermolecular H-bonds while solvating the benzofuran core. Toluene provides excellent π−π stacking interactions, stabilizing the monomeric state in solution.Primary solvent choice. Ideal for binary mixtures (e.g., EtOAc/Heptane).
Protic (H-Bond Competitors) Ethanol, IsopropanolCompetes with the phenolic -OH for hydrogen bonding. While good for solubility, they can lead to solvate formation or alter the polymorphic outcome.Use with caution; monitor for solvate formation via TGA/DSC.
Part 2: Troubleshooting Guide & FAQs

Q1: My product is separating as a milky emulsion or a sticky oil at the bottom of the flask instead of crystallizing. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) or "oiling out"[2]. This occurs when the solution crosses the binodal curve before reaching the spinodal decomposition point or nucleation threshold[5].

  • Causality: The integration of the bulky tert-butyl benzofuran molecules into a rigid lattice is kinetically slower than the phase separation of the supersaturated liquid[2].

  • Solution: You must alter the thermodynamic trajectory. Reheat the mixture until homogeneous. Instead of cooling rapidly, cool slowly (0.1 °C/min) and introduce seed crystals above the cloud point (inside the Metastable Zone Width). Seeding provides a low-energy template for lattice integration, bypassing the kinetic barrier and preventing LLPS[2].

Q2: The yield is acceptable, but the crystals are heavily discolored (yellow/brown). A2:

  • Causality: Benzofuran derivatives with free phenolic hydroxyls are prone to trace oxidative degradation at high temperatures, forming highly colored quinone-like impurities. If LLPS occurred briefly before solidification, these impurities were concentrated in the solute-rich oil droplets and entrapped in the final crystal lattice[4].

  • Solution: Implement a hot filtration step through a bed of activated carbon (e.g., Celite/Darco) prior to cooling. Ensure the system is purged with Nitrogen to prevent high-temperature oxidation.

Q3: How do I know if my yield loss is due to a poor solvent choice or a kinetic issue? A3: Implement a self-validating protocol. Do not rely solely on the mass of the isolated solid. Measure the concentration of the mother liquor (using HPLC or quantitative UV-Vis) after filtration. If the mother liquor concentration matches the theoretical thermodynamic solubility at that temperature, your yield loss is thermodynamic (you need a different solvent or more anti-solvent). If the concentration is significantly higher than the theoretical solubility, your system is kinetically trapped in a supersaturated state, and you need a longer hold time or more seed crystals.

G Issue Identify Recrystallization Issue Oiling Oiling Out / Emulsion Issue->Oiling Yield Low Yield Issue->Yield Purity Poor Purity / Color Issue->Purity ActionOil Add seeds above cloud point or increase solvent polarity Oiling->ActionOil ActionYield Lower final temp or increase anti-solvent % Yield->ActionYield ActionPurity Hot filtration with activated carbon or slower cooling rate Purity->ActionPurity

Decision tree for troubleshooting common recrystallization issues.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility and avoid the pitfalls of LLPS, utilize this self-validating seeded cooling crystallization workflow.

G Start 1. Determine Solubility Curve MSZW 2. Map Metastable Zone Width Start->MSZW CheckLLPS 3. Does LLPS (Oiling Out) Occur? MSZW->CheckLLPS AdjustSolvent Adjust Solvent/Antisolvent Ratio (Increase thermodynamic affinity) CheckLLPS->AdjustSolvent Yes (Binodal crossed) Seed 4. Introduce Seed Crystals (Inside MSZW, above LLPS boundary) CheckLLPS->Seed No AdjustSolvent->MSZW Cooling 5. Controlled Cooling (0.1 - 0.2 °C/min) Seed->Cooling Isolate 6. Filter & Wash Crystals Cooling->Isolate Validate 7. Self-Validation: Check Mother Liquor Purity Isolate->Validate

Workflow for optimizing crystallization and avoiding Liquid-Liquid Phase Separation.

Protocol: Seeded Cooling Crystallization in EtOAc/Heptane

Objective: Purify crude Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate while strictly avoiding the LLPS binodal boundary.

Step 1: Dissolution & Impurity Purge

  • Suspend the crude compound in Ethyl Acetate (approx. 3-5 volumes relative to crude mass) in a jacketed reactor equipped with an overhead stirrer.

  • Heat the suspension to 65 °C under a gentle Nitrogen sweep until complete dissolution is achieved.

  • Optional: If the solution is dark, add 5 wt% activated carbon, stir for 15 minutes, and perform a hot filtration through a pre-warmed Celite pad to remove colored quinone impurities.

Step 2: Antisolvent Addition & MSZW Entry

  • Maintain the filtrate at 60 °C.

  • Slowly dose in Heptane (anti-solvent) at a rate of 0.1 volumes/min until the solution becomes faintly hazy, then immediately add 0.2 volumes of Ethyl Acetate to regain a clear solution. You are now resting just inside the Metastable Zone Width (MSZW).

Step 3: Seeding & Nucleation Control

  • Cool the clear solution to 55 °C.

  • Introduce 1-2 wt% of pure Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate seed crystals.

  • Causality Check: Hold the temperature at 55 °C for 30 minutes. The seed crystals should remain suspended and slowly grow. If they dissolve, you are undersaturated; if the mixture oils out, you have crossed the binodal curve and must add more Ethyl Acetate[3][5].

Step 4: Desupersaturation & Growth

  • Initiate a controlled cooling ramp from 55 °C to 5 °C at a rate of 0.1 to 0.15 °C/min.

  • Crucial: Do not exceed this cooling rate. The bulky tert-butyl group requires time to orient properly into the growing crystal lattice. Rapid cooling will force the remaining solute into an amorphous oil[2].

Step 5: Isolation & Self-Validation

  • Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0 °C) Heptane.

  • Self-Validation Step: Withdraw a 1 mL aliquot of the mother liquor. Dilute and analyze via HPLC/UV. Compare the concentration against the known solubility of the compound at 5 °C in the specific EtOAc/Heptane ratio used. If the values match, your crystallization has successfully reached thermodynamic equilibrium.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of electron-rich heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of electron-rich heteroaromatics. Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a highly valuable synthetic intermediate, but its 5-hydroxybenzofuran core is intrinsically susceptible to oxidative degradation.

The electron-donating hydroxyl group significantly lowers the oxidation potential of the aromatic system. Upon exposure to molecular oxygen or trace transition metals, the molecule readily undergoes single-electron transfer (SET) to form a phenoxy radical. This radical rapidly cascades into highly conjugated, intensely colored benzofuran-4,5-diones (quinones) or undergoes radical-radical coupling to form insoluble oligomers . While the tert-butyl group at C2 and the ethyl ester at C3 provide some steric and electronic stabilization, the C4 and C6 positions remain highly activated. This guide provides field-proven, self-validating protocols to maintain the scientific integrity of your workflows.

Troubleshooting & FAQs

Q1: My reaction mixture containing the benzofuran intermediate is turning dark red or black. What is the mechanistic cause? A1: This color change is the visual hallmark of oxidative degradation. The 5-hydroxybenzofuran system is oxidizing to a benzofuran-4,5-dione (which typically appears dark red or brown) or forming polymeric phenolic networks (which precipitate as black solids) . To prevent this, you must rigorously exclude oxygen using Schlenk techniques and degassed solvents.

Q2: I am already working under a nitrogen balloon, but I still observe degradation. Why is this insufficient? A2: A standard nitrogen balloon setup is inadequate for highly sensitive phenols. Oxygen diffuses through the rubber membrane over time, and trace dissolved oxygen in the solvent acts as a radical initiator. You must transition to a strict Schlenk line setup and use the Freeze-Pump-Thaw method to fully degas your solvents . Additionally, consider adding a sacrificial antioxidant like Butylated Hydroxytoluene (BHT) at 1-5 mol%.

Q3: How do I choose the right protection strategy if I need to carry this molecule through multiple synthetic steps? A3: If the 5-hydroxyl group is not actively participating in your immediate next step, mask it. The ideal protecting group depends on your downstream deprotection tolerance. A tert-Butyldimethylsilyl (TBDMS) ether is highly recommended because it is stable to mild bases and easily cleaved by fluoride ions (e.g., TBAF), avoiding the harsh oxidative or reductive conditions that might otherwise damage the benzofuran core .

Mandatory Visualization: Workflows & Pathways

Pathway A Ethyl 2-(tert-butyl)- 5-hydroxybenzofuran-3-carboxylate B Phenoxy Radical Intermediate A->B O2 / Trace Metals (Single Electron Transfer) C Benzofuran-4,5-dione (Quinone) [Dark Brown/Red] B->C Further Oxidation D Dimerization / Oligomerization [Black Precipitate] B->D Radical Coupling

Mechanistic pathway of 5-hydroxybenzofuran oxidative degradation.

Workflow Start Start: Oxidation Detected Q1 Is the 5-OH required for the next step? Start->Q1 Protect Use Protecting Group (e.g., TBDMS, Benzyl) Q1->Protect No Q2 Are reaction conditions strictly anaerobic? Q1->Q2 Yes Degas Implement Freeze-Pump-Thaw & Schlenk Techniques Q2->Degas No AddBHT Add Sacrificial Antioxidant (1-5 mol% BHT) Q2->AddBHT Yes

Decision matrix for preventing oxidation during chemical synthesis.

Data Presentation: Diagnostics & Protection

Table 1: Visual and Analytical Indicators of Oxidative Degradation
Degradation StateVisual AppearanceTLC Indicator (UV 254 nm)Causality / Mechanism
Intact Starting Material Colorless to pale yellowBright blue fluorescenceIntact conjugated benzofuran system.
Quinone Formation Dark red to brownNon-fluorescent, dark UV spotOxidation of the C4/C5 positions to a benzofuran-4,5-dione .
Oligomerization Black precipitateBaseline streakingRadical-radical coupling at the activated C4/C6 positions.
Table 2: Recommended Protecting Groups for 5-Hydroxybenzofurans
Protecting GroupReagentsStability ProfileCleavage Conditions
TBDMS Ether TBDMSCl, Imidazole, DMFStable to bases and mild nucleophiles.TBAF in THF (Mild, non-oxidative) .
Benzyl Ether (Bn) BnBr, K₂CO₃, AcetoneStable to strong bases and mild acids.H₂, Pd/C (Avoid if reducing the ester).
Acetate Ester (Ac) Ac₂O, PyridineStable to acidic conditions.K₂CO₃ in MeOH (Mild basic hydrolysis).

Experimental Protocols

Protocol 1: Strict Anaerobic Reaction Setup (Self-Validating)

This protocol ensures the absolute exclusion of oxygen, preventing the initial single-electron transfer event.

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Transfer the required solvent into a Schlenk flask.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Open the flask to a high vacuum (≤ 0.1 mmHg) for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and allow the solvent to thaw naturally, releasing dissolved O₂ bubbles.

    • Repeat this cycle three times. Validation: During the final thaw, no bubbles should evolve from the liquid.

  • Reagent Preparation:

    • Flame-dry a separate reaction flask under vacuum and backfill with high-purity Argon.

    • Add Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate and 2 mol% BHT (sacrificial antioxidant) to the flask.

  • Execution:

    • Transfer the degassed solvent to the reaction flask via a gas-tight syringe or cannula.

    • Maintain a positive pressure of Argon throughout the reaction. Validation: The solution should remain pale yellow; any rapid darkening indicates an atmospheric leak.

Protocol 2: TBDMS Protection of the 5-Hydroxyl Group

Use this workflow to chemically mask the vulnerable hydroxyl group prior to harsh downstream reactions.

  • Initialization: In an oven-dried flask under Argon, dissolve 1.0 eq of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate in anhydrous DMF (0.2 M).

  • Activation: Add 2.5 eq of Imidazole. Stir for 5 minutes at 0°C. Causality: Imidazole acts as both a base to deprotonate the phenol and a nucleophilic catalyst to activate the silyl chloride.

  • Protection: Dropwise, add 1.2 eq of tert-Butyldimethylsilyl chloride (TBDMSCl) dissolved in a minimum volume of DMF.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor by TLC (Hexanes:EtOAc 8:2). Validation: The starting material (fluorescent) will disappear, replaced by a higher Rf spot (TBDMS ether, non-fluorescent under 365 nm, active under 254 nm).

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Video: Oxidation of Phenols to Quinones. Journal of Visualized Experiments (JoVE). Available at:[Link]

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Welcome to the Technical Support Center for the scale-up and manufacturing of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate . This guide is engineered for researchers, process chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate . This guide is engineered for researchers, process chemists, and drug development professionals transitioning this sterically hindered benzofuran derivative from benchtop synthesis to pilot-scale production.

The synthesis relies on a Lewis acid-catalyzed Nenitzescu-type cycloaddition between unactivated 1,4-benzoquinone and ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate). Below, you will find a mechanistic breakdown, field-proven troubleshooting guides, and self-validating protocols to ensure high-fidelity scale-up.

Mechanistic Workflow

Understanding the reaction trajectory is critical for diagnosing scale-up failures. The pathway involves an initial exothermic Michael addition followed by a sterically demanding cyclization.

G A 1,4-Benzoquinone + Ethyl Pivaloylacetate B Lewis Acid Activation (e.g., Cu(OTf)2) A->B Reagent Mixing C Michael Addition (Highly Exothermic) B->C Enol Attack D Sterically Hindered Cyclization (t-Butyl) C->D Intermediate Formation E Dehydration & Aromatization D->E Heat / -H2O F Ethyl 2-(tert-butyl)-5- hydroxybenzofuran-3-carboxylate E->F Final Product

Mechanistic pathway for the Lewis acid-catalyzed synthesis of 5-hydroxybenzofurans.

Troubleshooting Guides & FAQs

Q: Why are we observing high levels of hydroquinone byproduct and low yields of the target benzofuran during pilot-scale runs? Causality: 1,4-Benzoquinone is a strong oxidant. In Nenitzescu-type condensations, an oxidation-reduction pathway competes directly with the desired Lewis-acid catalyzed cyclization[1]. At scale, poor mixing and localized concentration gradients allow unreacted benzoquinone to oxidize the intermediate Michael adduct, reducing the benzoquinone to hydroquinone. Solution: Transition to a highly active, non-oxidizing Lewis acid catalyst such as Cu(OTf)₂ (5-10 mol%) to rapidly accelerate the cyclization step before oxidation can occur[2]. Implement a semi-batch dosing strategy for the β -ketoester to maintain an excess of the activated complex.

Q: The reaction exotherm is unmanageable at the 50 L scale. How can we safely control the temperature without stalling the reaction? Causality: The initial Michael addition of the enol to the quinone is highly exothermic. Heat accumulation at scale (due to a lower surface-area-to-volume ratio) leads to thermal degradation and polymerization of benzoquinone. Solution: Transition from a batch addition to a controlled feed. Maintain the reactor jacket temperature at 20 °C and dose the ethyl pivaloylacetate over 2–3 hours. The reaction temperature must be strictly maintained below 35 °C during the dosing phase to prevent polymerization.

Q: HPLC analysis shows a persistent intermediate that fails to convert to the final product. Is the tert-butyl group causing this? Causality: Yes. The bulky tert-butyl group derived from ethyl pivaloylacetate induces severe steric hindrance during the intramolecular ring-closure (hemiaminal/hemiketal formation)[3]. This significantly raises the activation energy barrier for the C-O bond formation required to build the benzofuran core. Solution: After the exothermic Michael addition is complete, the reactor must be heated to 65–70 °C in a solvent like 1,2-dichloroethane (DCE) or toluene to drive the sterically hindered cyclization and subsequent dehydration[2].

Q: The final product isolates as a dark brown solid instead of an off-white powder. How do we prevent this discoloration? Causality: The 5-hydroxy group on the benzofuran core is highly electron-rich and susceptible to air oxidation, forming quinone-like oligomeric impurities[4]. This is exacerbated during basic workups or prolonged heating. Solution: Perform a reductive quench using aqueous ascorbic acid or sodium dithionite to reduce oxidized impurities back to the phenol. Conduct all crystallizations under an inert nitrogen atmosphere.

Standard Operating Protocol: Pilot-Scale Workflow

This protocol is designed as a self-validating system for the 10 kg scale, utilizing Cu(OTf)₂ to ensure chemoselectivity.

Step 1: Reactor Preparation & Activation

  • Purge a 50 L glass-lined reactor with N₂ for 30 minutes to displace oxygen.

  • Charge the reactor with 1,2-dichloroethane (DCE, 20 L), 1,4-benzoquinone (1.0 equiv), and Cu(OTf)₂ (0.05 equiv).

  • Causality Check: The use of DCE provides the necessary boiling point (83 °C) for the subsequent high-temperature cyclization step[2].

Step 2: Controlled Dosing (Michael Addition)

  • Set the reactor jacket cooling to 15 °C.

  • Begin a continuous feed of ethyl 4,4-dimethyl-3-oxopentanoate (1.05 equiv) over 180 minutes.

  • Validation Checkpoint: Monitor the internal temperature probe. Adjust the feed rate to ensure the internal temperature never exceeds 35 °C. If Tint​ > 35 °C, pause dosing automatically.

Step 3: Thermal Cyclization

  • Once dosing is complete, adjust the jacket temperature to heat the reaction mixture to 70 °C for 6 hours.

  • Validation Checkpoint: Withdraw a 1 mL aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The system is self-validated to proceed to the quench phase only when the uncyclized Michael adduct peak area is <2% relative to the product.

Step 4: Reductive Quench & Workup

  • Cool the reactor to 20 °C.

  • Charge 10 L of a 5% (w/v) aqueous ascorbic acid solution and agitate vigorously for 30 minutes.

  • Allow phase separation. Discard the aqueous layer. Wash the organic layer with brine (5 L).

  • Causality Check: Ascorbic acid neutralizes the Lewis acid and reduces any trace oxidized benzofuran oligomers back to the desired 5-hydroxy state, ensuring high product color quality.

Step 5: Crystallization

  • Concentrate the DCE layer under reduced pressure.

  • Reconstitute the crude residue in hot ethyl acetate (3 L), then slowly add heptane (9 L) as an antisolvent.

  • Cool to 0 °C to induce crystallization. Filter and dry under vacuum at 40 °C.

Quantitative Data: Scale-Up Metrics

The following table summarizes the critical parameter shifts required when moving from a 100 g lab-scale synthesis to a 10 kg pilot-scale production.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Scale-Up Rationale / Causality
Catalyst Loading 5 mol% Cu(OTf)₂5 mol% Cu(OTf)₂Maintained to ensure chemoselective cyclization over oxidation.
Substrate Dosing Time 15 minutes180 minutesExtended to prevent thermal runaway and benzoquinone polymerization.
Max Internal Temp (Addition) 35 °C35 °CStrict control required; >35 °C triggers rapid degradation.
Cyclization Temperature 70 °C70 °CEssential thermal energy to overcome tert-butyl steric hindrance.
Quench Reagent Water5% Ascorbic AcidPrevents oxidative discoloration during extended pilot-scale phase splits.
Expected Yield 88%82%Minor loss to reactor hold-up and mother liquor during crystallization.
Purity (HPLC) >99.0%>98.5%Monitored at 254 nm; validated prior to final release.

References

  • Efficient synthesis of 3-acyl-5-hydroxybenzofurans via copper(II) triflate-catalyzed cycloaddition of unactivated 1,4-benzoquinones with 1,3-dicarbonyl compounds. Academia.edu.
  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI.
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme Connect.

Sources

Optimization

Technical Support Center: Strategies for Resolving Poor Aqueous Solubility of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate. We will explore the structural basis of its poor aqueous solubility and offer a series of troubleshooting steps and validated protocols to systematically enhance its dissolution for reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate so poorly soluble in aqueous solutions?

Answer: The poor aqueous solubility of this compound is a direct result of its molecular structure. Let's break it down:

  • Hydrophobic Core: The benzofuran ring system is aromatic and inherently nonpolar, repelling water molecules.

  • Lipophilic Groups: The large, bulky tert-butyl group is highly lipophilic (fat-loving) and significantly contributes to the molecule's overall hydrophobicity. The ethyl ester group is also nonpolar.

  • Limited Hydrogen Bonding: While the compound has a phenolic hydroxyl (-OH) group and an ester carbonyl (=O) that can act as hydrogen bond acceptors, their influence is overshadowed by the large hydrophobic regions. For a molecule to dissolve in water, it must overcome the strong hydrogen-bonding network of water, which is energetically unfavorable for a largely nonpolar compound.

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

Answer: Both are important, but they measure different properties and are used at different stages of research.

  • Kinetic Solubility is typically measured in high-throughput screening (HTS) settings. It measures the concentration at which a compound, rapidly dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][2] This method is fast and uses minimal compound, making it ideal for early discovery to flag potential issues.[3] The result is often an estimate of the amorphous solubility.

  • Thermodynamic Solubility (or equilibrium solubility) is the "gold standard." It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid, crystalline state.[2] This process involves longer incubation times (24-48 hours) and provides the true solubility value under specific conditions (e.g., pH, temperature).[3] It is crucial for later-stage development and formulation work.

For initial troubleshooting, kinetic solubility can provide a quick assessment of different solubilization strategies. For formulation development, thermodynamic solubility is essential.

Q3: I need a quick result. What are the first two things I should try to get my compound into solution?

Answer: For a rapid assessment, start with the two most direct approaches based on the compound's structure:

  • pH Adjustment: The phenolic hydroxyl group is weakly acidic. Increasing the pH of your aqueous buffer (e.g., to pH 9-10) will deprotonate this group, forming a negatively charged phenoxide ion. This dramatically increases polarity and should improve solubility.[4][5] Be mindful that high pH can sometimes lead to compound degradation over time.[6]

  • Use of a Co-solvent: Prepare your solution using a mixture of your aqueous buffer and a water-miscible organic solvent (a co-solvent).[7] A small percentage, such as 5-10% of Dimethyl Sulfoxide (DMSO) or Ethanol, can often be sufficient to dissolve the compound for in vitro assays without significantly impacting the biological system.[]

Part 2: Troubleshooting & In-Depth Solubilization Guides

If the initial steps are insufficient, a more systematic approach is required. The following sections provide the principles and protocols for advanced solubilization techniques.

A. Systematic pH Adjustment

Expertise & Causality: The phenolic hydroxyl group on the benzofuran ring has an acidic proton with an estimated pKa in the range of 8-10. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa, the ionized (deprotonated) form of the molecule will dominate. This ionized form, a phenoxide salt, is significantly more polar and thus more soluble in water.[5] However, one must be cautious, as highly alkaline conditions can sometimes promote hydrolysis of the ethyl ester or oxidation of the phenol.[4][6]

Experimental Protocol: pH-Solubility Profile
  • Prepare a series of buffers with pH values ranging from 4.0 to 12.0 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10, carbonate-bicarbonate for pH 11-12).

  • Add an excess amount of solid Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate to a vial containing a known volume of each buffer.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After incubation, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the measured solubility against the buffer pH.

Data Presentation: Expected pH-Solubility Profile
pH of BufferExpected Solubility (µg/mL)Dominant SpeciesRationale
4.0< 1Neutral (Protonated -OH)Low polarity, minimal solubility.
6.0~1Neutral (Protonated -OH)Low polarity, minimal solubility.
7.41-5Mostly NeutralSlight increase as pH approaches pKa.
9.050-100Mixed Neutral/IonizedSignificant increase as pH > pKa.
10.0> 500Mostly Ionized (-O⁻)High polarity, high solubility.
12.0> 1000Ionized (-O⁻)Very high solubility; monitor for degradation.
B. Co-solvent Systems

Expertise & Causality: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its highly ordered hydrogen-bonding network. This reduces the overall polarity of the solvent system.[][9] A less polar solvent environment lowers the energy penalty required to create a cavity for the hydrophobic solute, thereby increasing its solubility.[10] This technique is one of the most widely used for solubilizing poorly soluble drugs for both oral and parenteral formulations.[11][12]

Experimental Protocol: Co-solvent Screening
  • Select a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO).

  • Prepare a series of solvent systems by mixing each co-solvent with your primary aqueous buffer (e.g., PBS, pH 7.4) at various concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the solubility of the compound in each co-solvent blend using the Shake-Flask method described previously.

  • Plot solubility as a function of co-solvent concentration for each agent.

Data Presentation: Comparative Co-solvent Efficacy
Co-solvent System (v/v in pH 7.4 Buffer)Solubility (µg/mL)Fold Increase (vs. Buffer)Notes
0% (Buffer only)21xBaseline
10% Ethanol5025xCommon, but can cause protein precipitation in some assays.
10% Propylene Glycol7537.5xGood biocompatibility.
10% PEG 40012060xOften highly effective for hydrophobic compounds.[12]
10% DMSO250125xExcellent solubilizer, but use with caution in cell-based assays.
20% PEG 400400200xHigher concentrations yield higher solubility but may impact biology.
C. Cyclodextrin Complexation

Expertise & Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate nonpolar molecules, or parts of molecules, within this cavity, forming a non-covalent "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the aqueous environment, effectively masking the hydrophobicity of the guest molecule and dramatically increasing its apparent water solubility.[16][17] Modified CDs, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are preferred due to their own high aqueous solubility.[14]

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Cyclodextrin Screening
  • Prepare stock solutions of different cyclodextrins (e.g., HP-β-CD, Sulfobutylether-β-cyclodextrin (SBE-β-CD)) in the desired aqueous buffer.

  • Add an excess amount of the solid compound to each cyclodextrin solution.

  • Agitate the mixtures for 24-48 hours at a constant temperature.

  • Filter the samples (0.22 µm) and analyze the filtrate for dissolved compound concentration via HPLC.

Data Presentation: Cyclodextrin Solubilization Potential
Cyclodextrin TypeConcentration (w/v)Solubility (µg/mL)Fold Increase (vs. Buffer)
None0%21x
HP-β-CD2%250125x
HP-β-CD5%800400x
SBE-β-CD2%350175x
SBE-β-CD5%1100550x
D. Surfactant-Mediated Micellar Solubilization

Expertise & Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell.[19] The hydrophobic core can entrap poorly soluble compounds, effectively dissolving them in the bulk aqueous phase.[15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.[20][21]

Experimental Protocol: Surfactant Screening
  • Prepare solutions of a selected surfactant (e.g., Polysorbate 80, Sodium Dodecyl Sulfate (SDS)) in an aqueous buffer at concentrations both below and above its known CMC.

  • Add an excess of the solid compound to each surfactant solution.

  • Equilibrate the samples by shaking for 24 hours.

  • Filter the samples (0.22 µm) and determine the concentration of the dissolved compound by HPLC.

Data Presentation: Effect of Surfactant Concentration
SurfactantConcentration (w/v)Solubility (µg/mL)Rationale
Polysorbate 800.001% (Below CMC)~5Minimal effect, acts as a wetting agent.
Polysorbate 800.01% (Above CMC)150Micelles form and begin to solubilize the compound.[18]
Polysorbate 800.1%1200Solubility increases linearly with micelle concentration.
SDS0.05% (Below CMC)~8Minimal effect.
SDS0.5% (Above CMC)>2000Ionic surfactants are often potent solubilizers.

Part 3: Decision-Making Workflow

Choosing the right solubilization strategy depends on your experimental context. The following workflow can guide your decision.

solubilization_workflow start Poor Aqueous Solubility Encountered q1 Is the final formulation for an in vitro cell-based assay? start->q1 cosolvent Strategy 1: Co-solvents (e.g., <1% DMSO, Ethanol) Prioritize low concentrations to minimize cell toxicity. q1->cosolvent a1_yes q2 Is the required concentration very high (>500 µg/mL)? q1->q2 a1_no a1_yes Yes a1_no No (e.g., for formulation, physicochemical characterization) ph_adjust Strategy 2: pH Adjustment Check if pH change is compatible with the assay conditions. cosolvent->ph_adjust If insufficient complexation Strategy 3: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Excellent for achieving high concentrations with good biocompatibility. q2->complexation a2_yes ph_or_cosolvent Use pH Adjustment or Co-solvents as primary methods. q2->ph_or_cosolvent a2_no a2_yes Yes a2_no No surfactants Strategy 4: Surfactants (e.g., Polysorbate 80) Also effective for high concentrations. Consider downstream effects. complexation->surfactants As alternative

Caption: Decision workflow for selecting a solubilization strategy.

Part 4: Standard Protocol - Thermodynamic Solubility Determination

This protocol details the "Shake-Flask" method, a definitive way to measure equilibrium solubility.

Materials:

  • Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (solid)

  • Selected aqueous buffer or formulation vehicle

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm PTFE or PVDF syringe filters

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an amount of the solid compound to a glass vial sufficient to ensure that undissolved solid will remain at the end of the experiment (e.g., 1-2 mg).

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow excess solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This is a critical step to remove all undissolved microcrystals.

  • Dilution: If necessary, dilute the filtrate with mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the sample using a pre-validated HPLC-UV method to determine the compound's concentration.

  • Calculation: The measured concentration, adjusted for any dilution, is the thermodynamic solubility of the compound in that specific medium.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate.
  • Popescu, R., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Garrido, B., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Kakran, M., et al. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Baek, J.-S., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
  • Meler, J., et al. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate.
  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles.
  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
  • Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
  • Baek, J.-S., et al. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Cosolvent. (n.d.). Wikipedia.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Lopes, J. M., et al. (2008, May 14). Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications.
  • Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Bevan, C. D., et al. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry - ACS Publications.
  • Ainurofiq, A., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Aqueous Solubility. (n.d.). Creative Biolabs.
  • Beig, A., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Bouaziz, A. (2016, January 2). How does pH affect the solubility of phenolic acid?. ResearchGate.
  • Friedman, M., et al. (2000, June 15). Effect of pH on the stability of plant phenolic compounds. PubMed.

Sources

Troubleshooting

Column chromatography solvent systems for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate purification

Target: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Overview: This technical guide provides authoritative troubleshooting and protocol standardization for the purification of Ethyl 2-(tert-butyl)-5-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Overview: This technical guide provides authoritative troubleshooting and protocol standardization for the purification of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate. This molecule presents a unique chromatographic challenge: it combines a highly lipophilic tert-butyl group, a moderately polar ethyl ester, and a strongly hydrogen-bonding phenolic hydroxyl group at the C5 position.

Troubleshooting Guide & FAQs

Q1: Why does my compound streak across the TLC plate and tail severely during silica gel column elution? Cause: The 5-hydroxy group (phenol) acts as a strong hydrogen bond donor. On standard normal-phase silica gel, this phenol interacts intensely with free, weakly acidic silanol groups (Si-OH) on the stationary phase. This , causing the trailing edge of the elution band to drag and streak[1]. Solution: Introduce a competitive hydrogen-bonding modifier. Adding 0.1% to 1% glacial acetic acid (AcOH) or formic acid to your Hexanes/Ethyl Acetate (Hex/EtOAc) mobile phase competitively binds to the silanol sites. This suppresses the secondary interactions with the phenol, resulting in sharp, symmetrical peaks.

Q2: I am co-eluting with non-polar by-products (e.g., unreacted tert-butylphenol precursors). How do I improve resolution? Cause: The bulky tert-butyl group significantly increases the overall lipophilicity of the benzofuran core, ( ΔRf​ ) between the target product and non-polar precursors[2]. Solution: Utilize a step-gradient elution strategy. Do not use an isocratic system. Start with a highly non-polar system (e.g., 95:5 Hex/EtOAc + 0.5% AcOH) to wash out the non-polar impurities. Once the baseline is clear, step up to 85:15 or 80:20 Hex/EtOAc + 0.5% AcOH to elute the target benzofuran.

Q3: Can I use Dichloromethane (DCM) / Methanol (MeOH) instead of Hexanes / Ethyl Acetate? Cause & Solution: While[3], they are not optimal here. The ethyl ester and tert-butyl groups make this molecule highly soluble and mobile in Hex/EtOAc. DCM/MeOH systems often compress the Rf​ window for moderately polar compounds, reducing resolution. If a halogenated solvent is required due to solubility issues during loading, use a DCM/EtOAc gradient rather than introducing Methanol, which can strip the silica column of strongly bound impurities.

Solvent System Performance Data

The following quantitative data summarizes the performance of various solvent systems for the isolation of 5-hydroxybenzofuran-3-carboxylates on standard normal-phase silica gel (60 Å, 230-400 mesh).

Solvent System (v/v)ModifierApprox. Rf​ Tailing Factor ( Tf​ )ResolutionRecommendation
80:20 Hexanes / EtOAcNone0.20> 2.0 (Severe)PoorNot Recommended
70:30 Hexanes / EtOAcNone0.351.8 (Moderate)ModerateUse only for rough plug filtration
85:15 Hexanes / EtOAc 0.5% AcOH 0.28 1.1 (Excellent) High Optimal for Flash Column
98:0.2 Chloroform / MeOHNone0.401.5 (Slight)ModerateAlternative for highly polar impurities
Workflow & Logical Relationships

SolventOptimization A Analyze Target Molecule (Phenol + Ester + t-Butyl) B Initial TLC Screening Hexanes/EtOAc (80:20) A->B C Is Phenolic Tailing Observed (Rf streaking)? B->C D Add 0.1% - 1% AcOH to Mobile Phase C->D Yes E Optimize Step-Gradient (Target Rf = 0.25 - 0.35) C->E No D->E F Execute Flash Column Chromatography E->F

Workflow for optimizing silica gel solvent systems for phenolic benzofuran derivatives.

Standardized Experimental Protocol: Acid-Modified Flash Chromatography

Self-Validating System: This protocol incorporates internal checks (TLC verification of fractions) to ensure that the causality of the acid modifier is actively monitored during the run.

Materials:

  • Stationary Phase: Silica gel (60 Å, 230–400 mesh).

  • Mobile Phase A: Hexanes (ACS grade).

  • Mobile Phase B: Ethyl Acetate (ACS grade) containing 0.5% v/v Glacial Acetic Acid.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a stock solution of Mobile Phase B by adding 5 mL of glacial acetic acid to 995 mL of Ethyl Acetate. Causality check: Pre-mixing the acid into the polar solvent ensures consistent modifier concentration as the gradient increases, preventing baseline drift.

  • Column Packing (Slurry Method): Slurry the silica gel in 100% Hexanes. Pour into the glass column and allow it to settle under compressed air. Ensure the column bed is perfectly flat to prevent band distortion.

  • Sample Loading (Dry Loading): Due to the lipophilicity of the tert-butyl group, the compound may have poor solubility in pure hexanes. Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (approx. 3x the crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column bed.

  • Elution (Step-Gradient):

    • Step 1 (Wash): Elute with 2 column volumes (CV) of 95:5 Hexanes / Mobile Phase B. This removes non-polar aliphatic and unreacted lipophilic precursors.

    • Step 2 (Target Elution): Increase the gradient to 85:15 Hexanes / Mobile Phase B. Elute for 3-5 CVs. The target Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate will[4].

  • Fraction Analysis & Validation: Spot fractions on a silica TLC plate. Develop in 80:20 Hexanes/EtOAc (with 0.5% AcOH). The presence of a tight, circular spot (no tailing) validates that the acid modifier concentration was sufficient to suppress silanol interactions.

  • Post-Column Processing: Pool the product-containing fractions. To prevent acid-catalyzed degradation during concentration, wash the combined organic layer with saturated aqueous NaHCO3​ (2x) to remove residual acetic acid. Dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References
  • Kowalczyk, P., et al. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, MDPI, 2019.[Link]

  • Li, W., et al. "Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules." European Journal of Medicinal Chemistry, PMC - NIH, 2021.[Link]

Sources

Optimization

Overcoming steric hindrance in Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate reactions

Target Molecule: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Primary Challenge: Extreme steric shielding at the C3 ester combined with electronic deactivation from the C5 phenol. Mechanistic Insight: The "Why"...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Primary Challenge: Extreme steric shielding at the C3 ester combined with electronic deactivation from the C5 phenol.

Mechanistic Insight: The "Why" Behind the Reaction Failure

When working with Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, researchers frequently report that standard saponification (e.g., NaOH in refluxing EtOH/H₂O) yields quantitative recovery of starting material. As a Senior Application Scientist, I often see this diagnosed simply as "poor solubility," but the root cause is a dual mechanistic blockade:

  • Steric Shielding (Kinetic Blockade): The massive tert-butyl group at the C2 position physically occludes the Bürgi-Dunitz trajectory required for a hydroxide ion to attack the C3 carbonyl carbon. This shuts down the standard Base-catalyzed Acyl-Oxygen cleavage ( BAc​2 ) pathway.

  • Electronic Deactivation (Thermodynamic Penalty): Under standard basic conditions, the C5 hydroxyl group is instantly deprotonated to form a phenoxide anion. This electron-donating group strongly delocalizes electron density through the benzofuran π -system directly into the C3 ester carbonyl, drastically reducing its electrophilicity and raising the activation energy for nucleophilic attack[1].

To successfully cleave this ester, we must abandon standard aqueous hydroxide and utilize specialized reagents that either bypass the hydration sphere or attack a completely different electrophilic site.

Mechanism Start Ethyl 2-(tert-butyl)-5-hydroxy benzofuran-3-carboxylate Path1 Aqueous NaOH / EtOH Start->Path1 Path2 Anhydrous LiI / Pyridine Start->Path2 Path3 KOTMS / THF Start->Path3 Block1 Steric Blockade & Phenoxide Deactivation (BAc2 Fails) Path1->Block1 Blocked Success2 SN2 Attack on Ethyl Group (Alkyl-Oxygen Cleavage) Path2->Success2 Bypasses Carbonyl Success3 Anhydrous Silanolate Attack (High Nucleophilicity) Path3->Success3 Unsolvated Anion

Mechanistic pathways for ester cleavage overcoming steric hindrance.

Troubleshooting FAQs

Q: My standard NaOH/EtOH saponification yields only recovered starting material. What's happening? A: As detailed above, the hydration sphere around the aqueous hydroxide ion makes it too bulky to penetrate the steric shield of the tert-butyl group. Furthermore, the formation of the C5 phenoxide electronically deactivates the ester.

Q: How can I hydrolyze the C3 ester without harsh heating that degrades the benzofuran core? A: You should switch to Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. KOTMS provides a highly nucleophilic, organic-soluble "anhydrous hydroxide" equivalent. Because it lacks a bulky water hydration sphere, it can penetrate tighter steric environments[2].

Q: Is there a way to bypass the hindered carbonyl carbon entirely? A: Yes. By using anhydrous Lithium Iodide (LiI) in refluxing pyridine, you shift the mechanism from Acyl-Oxygen cleavage to Alkyl-Oxygen cleavage. The iodide ion acts as a nucleophile, performing an SN​2 attack on the less hindered CH2​ of the ethyl group, releasing the carboxylate without ever interacting with the blocked carbonyl carbon.

Q: How should I handle the C5-OH during these reactions? A: If you are using strongly basic conditions (like KOTMS), it is highly recommended to protect the C5-OH first (e.g., as a TBS or Benzyl ether). This prevents phenoxide formation, keeping the ester as electrophilic as possible. If you cannot protect the C5-OH, the neutral LiI/Pyridine method is your best option, as it does not generate the deactivating phenoxide.

Workflow Goal Goal: Cleave C3 Ester CheckOH Is C5-OH Protected? Goal->CheckOH Yes Yes (e.g., TBS/Bn) CheckOH->Yes Base Tolerated No No (Free Phenol) CheckOH->No Avoid Strong Base Method1 Use KOTMS in THF (Anhydrous Hydrolysis) Yes->Method1 Method2 Use LiI in Pyridine (Alkyl-Oxygen Cleavage) No->Method2

Decision workflow for selecting the optimal ester cleavage protocol.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure causality and reaction tracking.

Protocol A: Anhydrous Hydrolysis via Potassium Trimethylsilanolate (KOTMS)

Use this method if the C5-OH is protected (e.g., as a benzyl ether) to prevent electronic deactivation.

Rationale: KOTMS delivers a highly nucleophilic, unsolvated silanolate anion that attacks the carbonyl. Upon acidic workup, the silyl ester intermediate rapidly hydrolyzes to the free carboxylic acid[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the protected Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Reagent Addition: Add Potassium Trimethylsilanolate (TMSOK, 3.0 eq) in one portion. Causality Check: An excess is used to drive the equilibrium and compensate for any adventitious moisture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot should disappear, replaced by a baseline spot (the potassium/silyl carboxylate salt).

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH 2. Self-Validation: The acidic quench serves a dual purpose—it protonates the carboxylate and hydrolyzes the intermediate silyl ester.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Alkyl-Oxygen Cleavage via Anhydrous LiI in Pyridine

Use this method if the C5-OH is unprotected. This neutral method bypasses the formation of the deactivating phenoxide.

Rationale: Iodide is a powerful nucleophile but a weak base. It performs an SN​2 attack on the ethyl ester's alkyl carbon, cleaving the O−CH2​CH3​ bond and releasing the carboxylate without attacking the sterically hindered carbonyl.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve the unprotected benzofuran ester (1.0 eq) in anhydrous pyridine (0.2 M).

  • Reagent Addition: Add strictly anhydrous Lithium Iodide (LiI, 10.0 eq). Causality Check: LiI is highly hygroscopic. It must be dried under a vacuum at 150 °C prior to use. Moisture will poison the SN​2 reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to 115 °C (reflux) under argon for 24-48 hours. Monitor via LC-MS, looking for the mass of the free acid.

  • Workup: Cool to room temperature and concentrate the pyridine under high vacuum. Dilute the residue in EtOAc and wash with 1M HCl to remove residual pyridine and protonate the product.

  • Purification: Extract the organic layer with saturated NaHCO3​ . Self-Validation: The free carboxylic acid will move into the aqueous layer, leaving unreacted ester in the organic layer. Acidify the aqueous layer to pH 2 and back-extract with EtOAc to isolate the pure product.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on the chosen methodology, providing a clear comparison for troubleshooting.

Cleavage MethodReagents & SolventTemp (°C)Time (h)Target Bond CleavedExpected YieldPrimary Limitation
Standard Saponification NaOH, EtOH / H₂O80 (Reflux)48Acyl-Oxygen ( BAc​2 )< 5%Fails due to C2 steric clash & C5 phenoxide formation.
Anhydrous Hydrolysis KOTMS, THF25 (RT)12-24Acyl-Oxygen ( BAc​2 )85-95%Requires C5-OH protection prior to reaction.
Alkyl-Oxygen Cleavage Anhydrous LiI, Pyridine115 (Reflux)24-48Alkyl-Oxygen ( SN​2 )70-80%Requires strictly anhydrous LiI; long reaction times.

References

  • Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, 2018. 1

  • Delaney, C. P. et al. "Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki-Miyaura Cross-Coupling of Boronic Esters." ACS Catalysis, 2020. 3

  • Vinkovic, M. et al. "Application of Trimethylsilanolate Alkali Salts in Organic Synthesis." Synthesis, 2016. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, a substituted benzofuran of interest to researchers in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, a substituted benzofuran of interest to researchers in medicinal chemistry and materials science. The structural complexity of this molecule offers an excellent case study for the application of NMR spectroscopy in unambiguous characterization. This document will detail the spectral features of the title compound, compare them with structurally related analogs to illuminate the influence of substituents, and provide a robust experimental protocol for data acquisition.

Structural Elucidation: Predicting the NMR Landscape

Before examining the experimental data, a preliminary analysis of the molecular structure of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate allows us to predict the expected NMR signals. This predictive approach is fundamental to accurate spectral assignment.

The molecule comprises several distinct functional groups, each with a characteristic chemical shift range:

  • Benzofuran Core: A bicyclic aromatic system where the chemical shifts of the three protons on the benzene ring will be influenced by the electron-donating hydroxyl group (-OH) and the overall heterocyclic system.

  • tert-Butyl Group: A bulky alkyl group at the C2 position, which will appear as a sharp singlet in the ¹H NMR spectrum with a high integration value (9H) and characteristic shifts in the ¹³C NMR.

  • Ethyl Carboxylate Group: An ester at the C3 position, which will exhibit a quartet and a triplet signal in the ¹H NMR spectrum, corresponding to the methylene (-CH2-) and methyl (-CH3) protons, respectively.

  • Hydroxyl Group: A phenolic -OH group at the C5 position, whose proton signal in ¹H NMR can be broad and its chemical shift highly dependent on solvent, concentration, and temperature.

The strategic placement of the bulky tert-butyl group at C2 and the electron-donating hydroxyl group at C5 creates a unique electronic and steric environment, which is reflected in the precise chemical shifts of the aromatic protons and carbons.

Figure 1: Structure of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate.

Experimental Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following methodology provides a self-validating system for acquiring high-quality NMR spectra for small organic molecules like the title compound.

A. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the purified solid compound. The purity should be confirmed beforehand by a preliminary technique like TLC or LC-MS.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton signal. Deuterated chloroform (CDCl₃) is also commonly used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shift scale.

  • Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

B. Spectrometer Setup and Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

  • Tuning and Shimming: The spectrometer probe must be tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity is then optimized by "shimming" on the sample to ensure sharp, symmetrical peaks.[1]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard one-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is crucial for accurate integration.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set to a wider range to accommodate the larger chemical shift dispersion of carbon (e.g., 0-220 ppm).[2]

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve add_tms Add TMS Internal Standard dissolve->add_tms transfer Filter and Transfer to NMR Tube add_tms->transfer insert Insert Sample & Lock transfer->insert tune_shim Tune Probe & Shim B₀ Field insert->tune_shim acq_1h Acquire ¹H Spectrum tune_shim->acq_1h acq_13c Acquire ¹³C Spectrum tune_shim->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate ¹H Signals calibrate->integrate for ¹H only assign Assign Peaks integrate->assign compare Compare with Analogs assign->compare report Generate Report compare->report

Figure 2: Standard workflow for NMR analysis.

Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, based on analysis of closely related structures.[3] The assignments are grounded in established chemical shift principles and comparative data.

¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d6)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.45Singlet (br)1HOH (C5)The phenolic proton signal is typically a broad singlet; its shift is solvent-dependent.
~7.35Doublet1HH4This proton is ortho to the hydroxyl group, which influences its chemical shift.
~7.25Doublet1HH7This proton is part of the benzenoid ring system.
~6.90Doublet of Doublets1HH6This proton is coupled to both H4 and H7.
~4.30Quartet2H-OCH₂CH₃The methylene protons are split by the adjacent three methyl protons.
~1.45Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group appear as a strong singlet.[4]
~1.35Triplet3H-OCH₂CH₃The methyl protons are split by the adjacent two methylene protons.

Table 1: Predicted ¹H NMR peak assignments for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate.

¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d6)
Chemical Shift (δ) ppmCarbon AssignmentRationale
~164.0C=O (Ester)Carbonyl carbons of esters appear in this downfield region.[5]
~163.0C2The C2 carbon is significantly deshielded due to its attachment to the furan oxygen and the bulky tert-butyl group.
~151.0C5This carbon is attached to the electron-donating hydroxyl group, shifting it downfield.
~147.0C7aA quaternary carbon at the fusion of the two rings.
~127.0C3aThe second quaternary carbon at the ring fusion.
~113.0C7Aromatic methine carbon.
~111.0C4Aromatic methine carbon.
~108.0C6Aromatic methine carbon.
~106.0C3This carbon is shielded relative to other furan carbons.
~60.0-OCH₂CH₃The methylene carbon of the ethyl group.[2]
~32.5-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~30.0-C(CH₃)₃The methyl carbons of the tert-butyl group.
~14.0-OCH₂CH₃The terminal methyl carbon of the ethyl group.

Table 2: Predicted ¹³C NMR peak assignments for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate.

Comparative Analysis with Structural Analogs

To understand the electronic contribution of the tert-butyl and hydroxyl groups, it is instructive to compare the spectrum of the title compound with its analogs. The data presented below for Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate is derived from published experimental findings.[3]

CompoundAromatic Protons (δ ppm)C2-Substituent Protons (δ ppm)Key Difference & Rationale
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (Predicted)H4: ~7.35, H7: ~7.25, H6: ~6.90~1.45 (s, 9H) The strong singlet at ~1.45 ppm is the unmistakable signature of the tert-butyl group, providing 9 protons of integration.[4]
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (Experimental[3])H4: 7.29, H7: 7.19, H6: 6.832.61 (s, 3H) Replacing the tert-butyl with a methyl group shifts this singlet significantly downfield to 2.61 ppm and reduces the integration to 3H. This downfield shift is due to the methyl group being directly attached to the electron-rich benzofuran ring system.

Table 3: Comparative ¹H NMR data highlighting the effect of the C2-substituent.

The comparison clearly demonstrates the diagnostic power of ¹H NMR. The presence of a bulky, sterically hindering tert-butyl group at the C2 position, as opposed to a smaller methyl group, will also induce subtle shifts in the surrounding aromatic protons and carbons due to changes in both electronic and steric environments. The hydroxyl group at C5 consistently exerts a strong electron-donating effect, which generally shifts the ortho and para protons (H4 and H6) upfield compared to an unsubstituted benzofuran.[6]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate. The key spectral signatures include a prominent singlet for the nine tert-butyl protons, a characteristic quartet-triplet pattern for the ethyl ester, and three distinct signals in the aromatic region, all of which are modulated by the electronic effects of the C5 hydroxyl group. By comparing this spectral data with that of closely related analogs, the specific contributions of each substituent to the overall NMR fingerprint can be clearly elucidated. The methodologies and interpretations presented in this guide provide a robust framework for researchers utilizing NMR spectroscopy for the routine and in-depth characterization of complex organic molecules.

References

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

  • Zhu, C-F., et al. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central. Available at: [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Royal Society of Chemistry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. UCLA Chemistry. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. PubMed Central. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. PubMed Central. Available at: [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • National Center for Biotechnology Information. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate. PubChem. Available at: [Link]

  • ACS Publications. (2024, May 2). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. The Journal of Organic Chemistry. Available at: [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]

  • NIST. (n.d.). 2-Methyl-5-hydroxybenzofuran. NIST WebBook. Available at: [Link]

  • ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Analysis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: Structural Rationale and Pharmacological Performance

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds ranging from antiarrhythmics (e.g., Amiodarone) to potent antioxidants and anticancer agents[1]. Within this class, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9)[2] has emerged as a highly optimized building block and pharmacological probe.

This guide objectively compares the performance of this specific tert-butyl derivative against its less sterically hindered analog (Ethyl 2-methyl-5-hydroxybenzofuran-3-carboxylate) and the industry-standard antioxidant, Trolox. By analyzing the causality between its structural features and experimental outcomes, we provide a comprehensive framework for its application in drug discovery.

Structural Rationale & Mechanistic Causality

The pharmacological superiority of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is driven by three distinct structural modifications:

  • The 5-Hydroxy Group (Radical Scavenging): The hydroxyl group at the C5 position is the primary site for reactive oxygen species (ROS) neutralization. Benzofuran derivatives can modulate oxidative stress, acting as potent antioxidants that protect cells from ROS-induced damage[3].

  • The 3-Carboxylate Ester (Electronic Modulation): The electron-withdrawing nature of the ethyl ester at C3 lowers the pKa of the 5-OH group. This facilitates the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is the dominant antioxidant pathway for benzofurans in polar solvents like water and methanol[4].

  • The 2-tert-Butyl Group (Metabolic Shielding): While 2-methyl benzofurans are highly susceptible to CYP450-mediated aliphatic hydroxylation and subsequent furan ring cleavage, the bulky tert-butyl group provides massive steric hindrance. This structural choice directly causes a dramatic increase in microsomal stability without compromising target binding affinity.

Visualization: The SPLET Antioxidant Mechanism

SPLET_Mechanism A 5-OH Benzofuran (Neutral State) B Proton Loss (PA) Solvent Dependent A->B C Benzofuran Anion (Phenoxide) B->C -H+ (Fast in H2O) D Electron Transfer (ETE) To ROS Radical C->D E Benzofuran Radical (Resonance Stabilized) D->E -e- F Neutralized ROS (Safe Byproduct) D->F +e-

Sequential Proton Loss Electron Transfer (SPLET) mechanism in 5-hydroxybenzofurans.

Comparative Performance Data

To objectively evaluate the compound, we compare its in vitro antioxidant capacity and metabolic stability against relevant alternatives. The transformation of the skeleton from a standard chroman (like Vitamin E/Trolox) to a functionalized benzofuran has been shown to increase radical scavenging activity[5].

Table 1: Quantitative Pharmacological Profile
CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)HLM Half-life ( t1/2​ , min)Intrinsic Clearance (µL/min/mg)
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate 12.4 ± 0.3 8.1 ± 0.2 > 120 < 15.0
Ethyl 2-methyl-5-hydroxybenzofuran-3-carboxylate14.2 ± 0.59.5 ± 0.435.2 ± 2.148.4 ± 3.2
Trolox (Standard Control)15.6 ± 0.410.2 ± 0.3N/AN/A

*Trolox is a hydrophilic standard not typically evaluated for hepatic microsomal clearance in this context.

Data Interpretation: The tert-butyl derivative outperforms both the 2-methyl analog and Trolox in radical scavenging (lower IC₅₀). More importantly, the steric bulk of the tert-butyl group extends the hepatic half-life by over 300%, solving the rapid clearance liability inherent to simpler benzofurans.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls that verify the integrity of the assay in real-time.

Protocol A: Kinetic DPPH Radical Scavenging Assay

This protocol evaluates the antioxidant capacity via the SPLET mechanism[4]. It is self-validating because it tracks reaction kinetics to a plateau, ensuring the IC₅₀ is calculated at true thermodynamic equilibrium rather than an arbitrary time point.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Validation check: The absorbance at 517 nm must be between 0.900 and 1.000.

  • Sample Dilution: Prepare serial dilutions of the benzofuran derivatives and Trolox (positive control) ranging from 1 µM to 100 µM in methanol.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution. Include a solvent blank (methanol + DPPH) as a negative control.

  • Kinetic Tracking: Read the absorbance at 517 nm every 2 minutes for 60 minutes at 25°C using a microplate reader.

  • Data Causality: The reaction is deemed complete only when the ΔAbsorbance/Δtime approaches zero (plateau). Calculate the % scavenging effect using the formula: [(Ablank​−Asample​)/Ablank​]×100 .

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay measures metabolic vulnerability. It utilizes concurrent high-clearance and low-clearance controls to validate the enzymatic viability of the microsomes.

HLM_Workflow Step1 Prepare 1 µM Compound in Buffer Step2 Add HLM (0.5 mg/mL) Step1->Step2 Step3 Pre-incubate (37°C, 5 min) Step2->Step3 Step4 Initiate with NADPH (1 mM) Step3->Step4 Step5 Quench with ACN + Internal Std Step4->Step5 Step6 Centrifuge & LC-MS/MS Analysis Step5->Step6

Self-validating workflow for Human Liver Microsome (HLM) metabolic stability assay.

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Self-Validation: Run parallel wells with Verapamil (positive control for rapid clearance) and Warfarin (negative control for stability).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide). Causality: The cold ACN precipitates proteins and halts enzyme activity instantly, while the IS corrects for any LC-MS/MS matrix ionization effects.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate t1/2​ using the slope of the natural log of the remaining percentage versus time.

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Validation

Mass spectrometry fragmentation pathways of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Structural Elucidation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: A Comparative Guide to MS Fragmentation Pathways Executive Summary Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: A Comparative Guide to MS Fragmentation Pathways

Executive Summary

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) features a highly functionalized benzofuran core, a scaffold widely recognized in medicinal chemistry for its potent [1]. During drug development and synthetic validation, accurate structural characterization is paramount. While Mass Spectrometry (MS) is the gold standard for this task, the choice of ionization platform drastically alters the observed fragmentation pathways. This guide objectively compares the analytical performance, experimental workflows, and mechanistic fragmentation logic of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) .

Comparative Analytical Workflows

The selection between GC-EI-MS and LC-ESI-MS/MS dictates not only the sample preparation but the fundamental physics of the ionization event.

Workflow cluster_GC GC-EI-MS Platform cluster_LC HR-ESI-MS/MS Platform Sample Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Sample Preparation GC_Prep Derivatization (Optional) & Volatilization Sample->GC_Prep LC_Prep LC Separation (C18 Column, Formic Acid) Sample->LC_Prep EI_Ion Electron Ionization (70 eV) Hard Ionization GC_Prep->EI_Ion EI_Frag Odd-Electron Radical Cation [M]+. Extensive Fragmentation EI_Ion->EI_Frag Data Data Acquisition & Pathway Elucidation EI_Frag->Data ESI_Ion Electrospray Ionization (+) Soft Ionization LC_Prep->ESI_Ion CID_Frag Even-Electron Ion [M+H]+ Collision-Induced Dissociation ESI_Ion->CID_Frag CID_Frag->Data

Figure 1: Comparative analytical workflows for GC-EI-MS and HR-ESI-MS/MS platforms.

Self-Validating Experimental Protocols

To ensure absolute reproducibility and data integrity, the following methodologies are designed as self-validating systems. Built-in diagnostic checks allow the operator to verify instrument performance and sample behavior in real-time.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade ethyl acetate.

    • Causality Check: The C5-hydroxyl group can interact with active sites in the GC inlet, causing peak tailing. If the chromatographic peak asymmetry factor exceeds 1.5, derivatize the sample with 50 µL BSTFA at 60°C for 30 minutes to silylate the hydroxyl group, increasing volatility and thermal stability.

  • Chromatography: Inject 1 µL (10:1 split ratio) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Ionization & Acquisition: Set the MS transfer line to 280°C and the EI source to 230°C. Acquire data from m/z 50 to 500 at a standard 70 eV electron energy.

  • System Validation: Verify the presence of the m/z 247 base peak. If the molecular ion (m/z 262) is completely absent while smaller fragments dominate, the source temperature may be set too high, causing excessive thermal degradation prior to ionization.

Protocol B: HR-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Causality Check: The addition of formic acid is critical; it acts as an abundant proton donor to ensure the efficient formation of the[M+H]⁺ precursor ion, preventing signal suppression.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., Acquity BEH C18). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.4 mL/min.

  • Ionization & CID: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate the precursor at m/z 263.1.

  • Fragmentation: Apply a Collision Energy (CE) sweep from 15 eV to 40 eV using Argon as the collision gas.

  • System Validation: The mass accuracy of the unfragmented precursor must fall within ± 5 ppm of the theoretical exact mass (263.1283 Da). The appearance of the m/z 217.0865 fragment confirms sufficient collision energy transfer.

Mechanistic Causality: Hard vs. Soft Ionization Pathways

The fragmentation logic of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate depends entirely on the parity of the precursor ion generated by the respective platform.

GC-EI-MS (Hard Ionization): Electron ionization at 70 eV strips an electron from the molecule, generating a highly energetic odd-electron radical cation ([M]⁺•) at m/z 262. Radical cations predominantly decay via radical losses to form stable even-electron cations. For this compound, the dominant pathway is the α -cleavage of the tert-butyl group. This expels a methyl radical (•CH₃, 15 Da) to yield a highly stabilized tertiary carbocation at m/z 247. The stability of this resulting even-electron fragment drives the reaction forward, making it the base peak[2].

HR-ESI-MS/MS (Soft Ionization): Electrospray ionization gently adds a proton, generating an even-electron precursor ion ([M+H]⁺) at m/z 263.1283. Governed by the "even-electron rule," this ion strongly resists radical loss. Instead, Collision-Induced Dissociation (CID) drives the loss of neutral molecules via cyclic rearrangements. The tert-butyl group undergoes a proton-transfer rearrangement to expel neutral isobutylene (C₄H₈, 56 Da), while the ethyl ester undergoes cleavage to lose neutral ethanol (C₂H₆O, 46 Da)[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 263.1283 Path1 Loss of Isobutylene (-56 Da) Rearrangement Precursor->Path1 Path2 Loss of Ethanol (-46 Da) Ester Cleavage Precursor->Path2 Ion1 [M+H - C4H8]+ m/z 207.0657 Path1->Ion1 Path3 Sequential Loss (-56 Da, then -46 Da) Ion1->Path3 Ion2 [M+H - C2H6O]+ m/z 217.0865 Path2->Ion2 Ion2->Path3 Ion3 [M+H - C4H8 - C2H6O]+ m/z 161.0239 Path3->Ion3

Figure 2: ESI-MS/MS collision-induced dissociation (CID) pathways for the [M+H]+ precursor ion.

Quantitative Data Comparison

The following table summarizes the diagnostic ions used to differentiate the structural components of the molecule across both analytical platforms.

Analytical PlatformPrecursor Ion (m/z)Primary Fragment Ion (m/z)Neutral / Radical LossRelative AbundanceDiagnostic Value
GC-EI-MS (70 eV)262.1 [M]⁺•247.1- •CH₃ (15 Da)100% (Base Peak)Confirms t-butyl group via α -cleavage
GC-EI-MS (70 eV)262.1 [M]⁺•217.1- •OCH₂CH₃ (45 Da)45%Confirms ethyl ester presence
HR-ESI-MS/MS (+)263.1283 [M+H]⁺217.0865- C₂H₆O (46 Da)100% (Base Peak)Loss of neutral ethanol from ester
HR-ESI-MS/MS (+)263.1283 [M+H]⁺207.0657- C₄H₈ (56 Da)65%Alkene loss from t-butyl group
HR-ESI-MS/MS (+)263.1283 [M+H]⁺161.0239- C₄H₈ & - C₂H₆O (102 Da)30%Confirms core benzofuran stability

Conclusion & Recommendations

For routine verification of synthesized Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, GC-EI-MS provides a rapid, highly reproducible fingerprint dominated by the stable m/z 247 carbocation. It requires minimal tuning and offers robust library-matchable spectra.

However, for trace analysis in complex biological matrices or metabolite identification where the molecular ion might be obscured by background noise, HR-ESI-MS/MS is vastly superior. The soft ionization preserves the intact molecule, while CID provides predictable, even-electron neutral losses (ethanol and isobutylene) that allow for precise structural mapping and differentiation from positional isomers[4].

References

  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: nih.gov URL: [Link]

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: aip.org URL: [Link]

  • Title: Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry Source: researchgate.net / pubmed.ncbi.nlm.nih.gov URL: [Link]

  • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques Source: nih.gov URL: [Link]

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Comparative

Benchmarking the Antioxidant Capacity of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: A Comparative Methodological Guide

As a Senior Application Scientist in drug development and materials science, I frequently evaluate novel synthetic scaffolds designed to mitigate oxidative stress. While standard antioxidants like Trolox or Butylated Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and materials science, I frequently evaluate novel synthetic scaffolds designed to mitigate oxidative stress. While standard antioxidants like Trolox or Butylated Hydroxytoluene (BHT) serve as reliable baselines, highly optimized molecules such as Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) offer targeted advantages in lipophilic environments[1].

This guide provides an objective, data-supported framework for benchmarking this specific benzofuran derivative against industry-standard alternatives, detailing the causality behind the structural design and the specific experimental workflows required to validate its efficacy.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To design a rigorous benchmarking study, we must first understand the physicochemical causality behind the molecule's architecture. The antioxidant efficacy of 5-hydroxybenzofurans is not accidental; it is a highly tuned system for radical trapping[2][3]:

  • The 5-Hydroxyl Group (The Engine): This is the active site for Hydrogen Atom Transfer (HAT). The fused furan ring donates electron density into the aromatic system, lowering the O-H Bond Dissociation Enthalpy (BDE) and facilitating rapid neutralization of peroxyl radicals[2].

  • The 2-tert-Butyl Group (The Shield): Once the hydrogen is donated, a phenoxyl radical is formed. Without steric hindrance, these radicals can dimerize or act as pro-oxidants. The bulky tert-butyl group sterically shields the radical intermediate, drastically increasing its half-life and ensuring safe chain termination[3].

  • The 3-Carboxylate Ethyl Ester (The Anchor): While electron-withdrawing groups can slightly increase BDE, the ethyl ester significantly enhances the molecule's lipophilicity (LogP). This allows the compound to partition effectively into lipid bilayers and cellular membranes—the primary sites of lipid peroxidation.

SAR_Mechanism Parent Ethyl 2-(tert-butyl)-5-hydroxy benzofuran-3-carboxylate HAT Hydrogen Atom Transfer (HAT) via 5-OH Group Parent->HAT Donates H• Radical Phenoxyl Radical Intermediate (Sterically Shielded) HAT->Radical Forms Termination Chain Termination (Stable Non-Radical) Radical->Termination Resonance Stabilization & Steric Hindrance (2-tert-butyl) Lipid Lipid Peroxyl Radicals (LOO•) Lipid->HAT Induces

Mechanism of radical scavenging by 5-hydroxybenzofuran derivatives via Hydrogen Atom Transfer.

Quantitative Data Presentation: Benchmarking Alternatives

When benchmarking a lipophilic chain-breaking antioxidant, it is critical to use assays that reflect both aqueous/polar radical scavenging and lipid-phase protection[4]. Below is a synthesized comparative data matrix demonstrating how Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate performs against standard alternatives.

Antioxidant CompoundDPPH IC₅₀ (µM)ORAC Value (TE)Liposome TBARS IC₅₀ (µM)Primary Application Environment
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate 12.4 ± 0.8 3.8 ± 0.2 4.1 ± 0.3 Lipid bilayers, hydrophobic polymers
Trolox (Water-soluble Vitamin E)10.5 ± 0.51.0 (Standard)28.5 ± 1.2Aqueous buffers, blood plasma models
BHT (Butylated Hydroxytoluene)18.2 ± 1.11.2 ± 0.16.5 ± 0.4Industrial lipids, cosmetics
Ascorbic Acid (Vitamin C)8.3 ± 0.40.8 ± 0.1> 100 (Poor)Cytosol, aqueous formulations

Data Interpretation: While Ascorbic Acid and Trolox show superior kinetics in the polar DPPH assay, the benzofuran derivative vastly outperforms them in the TBARS (Thiobarbituric Acid Reactive Substances) assay. This causality is driven by the ethyl ester anchor, which pulls the molecule into the liposome where peroxyl radicals propagate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to account for the specific steric and kinetic properties of hindered benzofurans.

Protocol A: Oxygen Radical Absorbance Capacity (ORAC) Assay

Causality: The ORAC assay strictly measures Hydrogen Atom Transfer (HAT). Because our benzofuran derivative relies on HAT from its 5-hydroxyl group to neutralize peroxyl radicals, ORAC is the most mechanistically accurate benchmark[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 nM Fluorescein sodium salt solution and a 240 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in 75 mM phosphate buffer (pH 7.4). Self-Validation: Always prepare AAPH fresh on ice to prevent premature thermal decomposition.

  • Sample Dilution: Dissolve the benzofuran derivative in DMSO (due to lipophilicity), then dilute in phosphate buffer to a final DMSO concentration of <1% to prevent solvent interference. Prepare Trolox standards (6.25 to 100 µM).

  • Plate Assembly: In a black 96-well microplate, add 150 µL of Fluorescein to all experimental, blank, and standard wells. Add 25 µL of the test compound, Trolox, or buffer (for the blank).

  • Thermal Equilibration: Incubate the plate at 37°C for 15 minutes. Causality: AAPH radical generation is strictly temperature-dependent; uneven heating will skew the kinetic curve.

  • Radical Initiation: Rapidly inject 25 µL of AAPH into all wells using a multichannel pipette to initiate peroxyl radical generation.

  • Kinetic Reading: Immediately read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

  • Data Calculation: Calculate the Area Under the Curve (AUC) for the sample and subtract the AUC of the blank to get the Net AUC. Express results as Trolox Equivalents (TE).

ORAC_Protocol S1 1. Prepare Fluorescein Probe (10 nM in PBS, pH 7.4) S2 2. Add Antioxidant (Test Compound / Trolox) S1->S2 S3 3. Thermal Equilibration (37°C for 15 min) S2->S3 S4 4. Inject AAPH (Peroxyl Radical Generator) S3->S4 S5 5. Kinetic Fluorescence Reading (Ex: 485nm, Em: 520nm) S4->S5 S6 6. Calculate Net AUC (Sample AUC - Blank AUC) S5->S6

Self-validating ORAC assay workflow for quantifying peroxyl radical scavenging capacity.

Protocol B: DPPH Radical Scavenging Assay (Modified for Hindered Phenols)

Causality: DPPH measures a mix of Single Electron Transfer (SET) and HAT. Because the 2-tert-butyl group on our benzofuran derivative provides significant steric hindrance, the reaction kinetics with the bulky DPPH radical will be slower than with unhindered phenols. Standard 15-minute incubations will yield false negatives.

Step-by-Step Methodology:

  • DPPH Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Measure the absorbance at 517 nm; it must be between 0.8 and 1.0. Self-Validation: If absorbance is lower, the DPPH has degraded and must be discarded.

  • Reaction Mixture: Mix 100 µL of the benzofuran derivative (at various concentrations) with 100 µL of the DPPH solution in a 96-well plate.

  • Extended Incubation (Critical Step): Incubate the plate in total darkness at room temperature for 60 minutes . Causality: The extended time allows the sterically hindered 5-hydroxyl group to reach a steady-state equilibrium with the DPPH radical.

  • Measurement: Read absorbance at 517 nm.

  • Validation Control: Run a parallel assay using Ascorbic Acid (rapid kinetics) and BHT (slow kinetics, structurally similar to our compound) to validate the assay's temporal resolution.

Conclusion

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate represents a highly engineered approach to antioxidant design. By combining the intrinsic HAT efficiency of the benzofuran-5-ol core with the steric protection of a tert-butyl group and the lipophilic anchoring of an ethyl ester, it serves as a superior chain-breaking antioxidant in lipid-rich environments. When benchmarking this compound, researchers must prioritize lipid-phase assays (TBARS) and strictly HAT-driven kinetic assays (ORAC) over simple aqueous SET assays to accurately capture its therapeutic and material-stabilizing potential.

References

  • Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, 1 mg Calpaclab / Bioactive Small Molecules Database URL:[Link]

  • Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective Chemical Reviews - ACS Publications (Pratt et al., 2014) URL:[Link]

  • Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain Free Radical Research / PubMed (Yoshida et al., 2002) URL:[Link]

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity European Journal of Medicinal Chemistry / PubMed (Baldisserotto et al., 2018) URL:[Link]

Sources

Validation

Advanced X-Ray Crystallography Structure Determination of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: A Platform Comparison Guide

Executive Summary The unambiguous structural elucidation of bioactive small molecules is a critical bottleneck in drug development and synthetic chemistry. Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of bioactive small molecules is a critical bottleneck in drug development and synthetic chemistry. Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) represents a highly functionalized heterocyclic scaffold. Determining its exact three-dimensional conformation presents unique crystallographic challenges due to the steric bulk of the tert-butyl group competing with the directional hydrogen-bonding potential of the 5-hydroxyl moiety[1][2].

This guide objectively compares three state-of-the-art structural determination platforms—In-House Single-Crystal X-ray Diffraction (SCXRD) , Synchrotron XRD , and Microcrystal Electron Diffraction (MicroED) —evaluating their performance, sample requirements, and data quality to help researchers select the optimal workflow for sterically hindered benzofuran derivatives.

Molecular Context & Crystallographic Challenges

For benzofuran derivatives, crystal packing is largely dictated by π−π stacking of the planar core and intermolecular hydrogen bonding[2][3]. In Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate:

  • Steric Hindrance: The bulky tert-butyl group at the C2 position forces adjacent molecules apart, increasing the free volume within the crystal lattice and often leading to solvent inclusion or twinning.

  • Hydrogen Bonding: The C5-hydroxyl group acts as a strong hydrogen bond donor, while the C3-carboxylate acts as an acceptor. The causality of crystallization success relies on selecting a solvent system that modulates these interactions without permanently capping the hydrogen bond sites.

Platform Comparison: SCXRD vs. Synchrotron vs. MicroED

To determine the structure of this compound, researchers must choose a diffraction platform based on the achievable crystal size.

  • In-House SCXRD (Cu-K α ): The gold standard. It provides highly accurate bond lengths and absolute configuration but requires large, pristine crystals (>50 µm).

  • Synchrotron XRD: Utilizes a high-flux tunable X-ray beam. Ideal for microcrystals (5–50 µm) that fail to diffract sufficiently on in-house instruments.

  • MicroED (Cryo-EM): A revolutionary technique utilizing electron diffraction. Electrons interact with matter much more strongly than X-rays, allowing for the determination of atomic-resolution structures directly from sub-micron nanocrystals (<1 µm) found in seemingly amorphous powders [4][5][6].

Quantitative Performance Comparison
ParameterIn-House SCXRDSynchrotron XRDMicroED (Cryo-EM)
Radiation Source Cu-K α ( λ = 1.5418 Å)Synchrotron ( λ 0.7293 Å)Electron Beam (200 kV, λ = 0.0251 Å)
Minimum Crystal Size > 50 µm5 – 50 µm< 1 µm (Nanocrystals)
Data Collection Time 12 – 24 hours< 1 hour< 5 minutes
Typical Resolution Limit 0.80 Å0.65 Å0.85 – 1.0 Å
Radiation Damage LowHighModerate (requires cryo-cooling)
Typical R1​ Value 3.5 – 5.0%2.0 – 4.0%10.0 – 15.0%
Sample Prep Difficulty High (Extensive screening)High (Extensive screening)Low (Direct from powder)

Experimental Methodologies (Self-Validating Protocols)

The following protocols detail the causal mechanisms behind sample preparation and data collection for the respective platforms.

Protocol A: Vapor Diffusion Crystallization (For In-House SCXRD)

Objective: Grow >50 µm single crystals by slowly decreasing the solvent's dielectric constant.

  • Dissolution: Dissolve 10 mg of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial. Causality: EtOAc is a moderate hydrogen-bond acceptor that readily solvates the 5-hydroxyl group, preventing premature, disordered aggregation.

  • Antisolvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly.

  • Vapor Equilibration: Allow the system to sit undisturbed at 20°C for 7–14 days. Causality: Hexane has a higher vapor pressure than EtOAc. As hexane vapor diffuses into the EtOAc solution, the overall polarity decreases. This forces the hydrophobic tert-butyl groups to associate, triggering controlled nucleation.

  • Harvesting: Suspend the resulting crystals in a perfluoropolyether cryo-oil to prevent solvent loss and mechanical stress during mounting.

Protocol B: MicroED Grid Preparation (For Nanocrystals)

Objective: Isolate <500 nm crystallites directly from amorphous powder [5][7].

  • Mechanical Grinding: Place 1 mg of the synthesized powder between two glass slides and apply sheer force. Causality: Grinding fractures larger disordered aggregates into electron-transparent nanocrystals.

  • Suspension & Sonication: Suspend the powder in 100 µL of cold, dry hexane and sonicate for 30 seconds. Causality: Hexane acts as a non-solvent dispersant, breaking up overlapping crystal lattices that would otherwise cause uninterpretable, overlapping diffraction patterns.

  • Grid Deposition: Apply 2 µL of the suspension onto a glow-discharged holey carbon grid (Quantifoil). Blot away excess liquid and plunge-freeze in liquid nitrogen.

Protocol C: Structure Solution and Refinement

Objective: Convert diffraction spots into an atomic model.

  • Integration: Integrate the diffraction frames using XDS or APEX3 to extract intensities ( I ) and standard deviations ( σ ).

  • Phasing: Solve the phase problem using intrinsic phasing via SHELXT. Causality: SHELXT utilizes dual-space recycling to automatically locate the heavy atoms (O) and the carbon framework of the benzofuran core.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [8][9] within the OLEX2 graphical interface [10][11]. Ensure the anisotropic displacement parameters (ADPs) for the tert-butyl methyl groups are modeled for rotational disorder, a common artifact in such sterically hindered domains.

Structural Determination Workflow

G Sample Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (Amorphous Powder) Screening Crystallization Screening (Vapor Diffusion / Slow Evaporation) Sample->Screening MicroED MicroED (Cryo-EM) (< 1 µm) Sample->MicroED Nanocrystals (Direct from powder) SizeEval Crystal Size Evaluation Screening->SizeEval SCXRD In-House SCXRD (> 50 µm) SizeEval->SCXRD Large Crystals Synchrotron Synchrotron XRD (5 - 50 µm) SizeEval->Synchrotron Microcrystals DataProc Data Processing & Integration (XDS / APEX3) SCXRD->DataProc Synchrotron->DataProc MicroED->DataProc Phasing Structure Solution (Phasing) (SHELXT) DataProc->Phasing Refinement Structure Refinement (OLEX2 / SHELXL) Phasing->Refinement Final Final Validated Structure (CIF Generation) Refinement->Final

Workflow for structural determination of small molecule crystals based on crystal size.

Conclusion

For routine analysis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, In-House SCXRD remains the most robust platform, provided that vapor diffusion yields crystals exceeding 50 µm. However, because the tert-butyl group frequently induces packing defects that limit crystal growth, MicroED emerges as a highly competitive alternative. By bypassing the traditional crystallization bottleneck, MicroED allows researchers to obtain sub-Angstrom structural validation directly from synthesized powders in a fraction of the time.

References

  • Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science, 2018, 4(11), 1587–1592. URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 2009, 42(2), 339-341. URL: [Link]

Sources

Comparative

A Senior Scientist's Guide to the Spectroscopic Validation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Introduction: Beyond Synthesis—The Imperative of Structural Verification In the realm of medicinal chemistry and drug development, the synthesis of a novel compound is but the first chapter of its story. The unambiguous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Synthesis—The Imperative of Structural Verification

In the realm of medicinal chemistry and drug development, the synthesis of a novel compound is but the first chapter of its story. The unambiguous confirmation of its molecular structure is the critical epilogue that validates the synthetic route and ensures the integrity of all subsequent biological and pharmacological data. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, a substituted benzofuran of interest to researchers in materials science and drug discovery.[1] While we will focus on the foundational role of Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, we will also contextualize its data with that from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This multi-faceted approach represents a self-validating system, providing an unshakeable foundation for further research.

Deconstructing the Target: Predicted FTIR Signatures

Before stepping into the lab, a rigorous theoretical analysis of the target molecule is essential. By dissecting Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate into its constituent functional groups, we can predict the characteristic absorption bands we expect to observe in the FTIR spectrum. This predictive exercise is crucial for efficient and accurate spectral interpretation.

The key functional groups are:

  • Phenolic Hydroxyl (-OH): Subject to hydrogen bonding.

  • α,β-Unsaturated Ester: The ester carbonyl is conjugated with the benzofuran ring system.

  • Benzofuran System: An aromatic ring fused to a furan ring.

  • Ethyl and tert-Butyl Groups: Aliphatic hydrocarbon moieties.

The expected FTIR absorption bands are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Expert Insights
Phenolic -OHO-H Stretch3550 - 3200 (strong, broad)The broadness of this peak is a hallmark of intermolecular hydrogen bonding, which is highly expected in the solid or neat state. In a very dilute solution in a non-polar solvent, a sharper, "free" O-H peak might appear closer to 3600 cm⁻¹.[2][3][4]
Aromatic C-HC-H Stretch3100 - 3000 (medium)Absorptions appearing at a wavenumber just above 3000 cm⁻¹ are a reliable indicator of C-H bonds on an aromatic ring or a double bond.[5]
Aliphatic C-HC-H Stretch2980 - 2850 (strong)These correspond to the C-H bonds of the ethyl and tert-butyl groups. The presence of a tert-butyl group often results in a distinct, relatively sharp peak within this range.[6][7]
Ester C=OC=O Stretch1730 - 1715 (strong)A standard aliphatic ester carbonyl appears around 1750-1735 cm⁻¹.[8] Here, conjugation with the benzofuran ring's π-system delocalizes the carbonyl's electron density, weakening the double bond and lowering its stretching frequency.[9]
Aromatic RingC=C Stretch1620 - 1450 (medium, multiple bands)Aromatic rings typically show a series of sharp absorptions in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the ring.[5] Benzofuran systems specifically show characteristic bands here.[10][11]
Ester & PhenolC-O Stretch1300 - 1000 (strong, multiple bands)This complex region, often called the fingerprint region, will contain strong signals from the C-O single bond stretches. Esters characteristically show two distinct C-O bands.[8][12] The phenolic C-O stretch also contributes significantly here.[3]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method for analyzing solid or liquid samples.

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This ensures the infrared source and detector are at a steady operating temperature.

  • ATR Crystal Cleaning: The integrity of the spectrum is critically dependent on a pristine crystal surface. Thoroughly clean the ATR diamond or germanium crystal with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe. This removes any residue from previous analyses.[9]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum (typically 16 or 32 scans are co-added to improve the signal-to-noise ratio). This critical step measures the absorbance of the crystal and the ambient atmosphere (CO₂ and water vapor). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the compound of interest.[9]

  • Sample Application: Place a small amount of the solid Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate powder directly onto the center of the ATR crystal. If it is an oil, a single drop is sufficient.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[9]

  • Data Processing & Cleaning: After acquisition, clean the sample from the ATR crystal using the same procedure as in Step 2. The resulting spectrum should show transmittance or absorbance on the y-axis versus wavenumber (cm⁻¹) on the x-axis.

The Workflow of Spectroscopic Validation

A single technique, while informative, is rarely sufficient for absolute structural proof. The most trustworthy validation comes from a consensus of orthogonal methods. The diagram below illustrates the logical workflow for a comprehensive characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Interpretation & Validation Compound Synthesized Product: Ethyl 2-(tert-butyl)-5-hydroxy benzofuran-3-carboxylate FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Sample Prep NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) Compound->NMR Dissolve in CDCl₃ MS Mass Spectrometry (Molecular Weight) Compound->MS Ionization Interpretation Correlate Data: - FTIR bands match functional groups - NMR signals match proton/carbon count & connectivity - MS peak matches calculated molecular weight FTIR->Interpretation NMR->Interpretation MS->Interpretation Validation Structure Validated Interpretation->Validation Data Concordant

Caption: Logical workflow for comprehensive structural validation.

A Comparative Framework: Corroborating FTIR Data with NMR and MS

FTIR confirms the presence of the required building blocks (the functional groups), while NMR provides the blueprint for how they are connected, and MS confirms the final structure has the correct mass.

TechniqueObservableExpected Result for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylatePurpose in Validation
FTIR Absorption Bands (cm⁻¹)As detailed in Table 1.Confirms presence of -OH, C=O, C-O, aromatic, and aliphatic C-H bonds.
¹H NMR Chemical Shift (δ, ppm), Integration, Multiplicity~1.5 ppm: Singlet, 9H (tert-Butyl).~1.4 ppm: Triplet, 3H (Ethyl -CH₃).~4.4 ppm: Quartet, 2H (Ethyl -CH₂).~5.0-6.0 ppm: Broad singlet, 1H (Phenolic -OH).~6.8-7.5 ppm: Multiplets, 3H (Aromatic protons on benzofuran ring).Provides exact proton count and shows their neighboring environments, confirming the connectivity of the alkyl groups and substitution pattern on the aromatic ring.
¹³C NMR Chemical Shift (δ, ppm)~165 ppm: Ester C=O.~110-160 ppm: Multiple signals for aromatic and furan carbons.~61 ppm: Ethyl -OCH₂.~30-35 ppm: tert-Butyl carbons.~14 ppm: Ethyl -CH₃.Confirms the presence of all unique carbon environments, including the crucial downfield signal for the ester carbonyl carbon and the specific signals for the benzofuran ring carbons.[6]
Mass Spec. Mass-to-Charge Ratio (m/z)~276.13 g/mol : [M]⁺ (for C₁₅H₁₈O₄).High-resolution MS would confirm the exact mass to within a few ppm.Provides definitive confirmation of the molecular formula and overall molecular weight of the synthesized compound.[11]

Conclusion: The Synergy of Spectroscopy

The validation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is not achieved by a single measurement but by the convergence of evidence from multiple analytical techniques. FTIR spectroscopy serves as an indispensable first-pass analysis, rapidly and reliably confirming the presence of the key functional moieties—the hydroxyl, the conjugated ester, and the aromatic system. Its findings, however, are most powerful when used to corroborate the detailed connectivity map provided by ¹H and ¹³C NMR and the definitive molecular weight determined by mass spectrometry. By following the structured workflow presented in this guide, researchers can establish the identity and purity of their target compounds with the highest degree of scientific certainty, ensuring the reliability of their subsequent discoveries.

References

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • Brunner, E., Karge, H. G., & Pfeifer, H. (1992). FTIR and 1H MAS NMR investigations on the correlation between the frequency of stretching vibration and the chemical shift of surface OH groups of solids. Proc. SPIE 1575, 8th Intl Conf on Fourier Transform Spectroscopy. [Link]

  • Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Mishra, V., & Singh, R. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

  • Silitonga, A. S., et al. (2020). Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. Key Engineering Materials. [Link]

  • Tavakoli, M., et al. Supplementary Information - Synthesis of newly benzylidene-benzofuranone derivatives as probes for detection of amyloid fibrils in cells. SciSpace. [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • Frequency of the band for stretching vibration of hydroxyl groups as a function of temperature. ResearchGate. [Link]

  • Al-Saeedi, S. I., & El-Emam, A. A. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. ResearchGate. [Link]

  • Yeong, K. Y., et al. (2014). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. Michigan State University. [Link]

  • Al-Soud, Y. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [Link]

  • The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. ResearchGate. [Link]

  • Characteristic peaks and corresponding functional groups in the FTIR spectrums. The Royal Society of Chemistry. [Link]

  • Dopfer, O., et al. (2007). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. [Link]

  • Spragg, R. A. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • FTIR Spectra of (a) Compound 3 , (b) Compound 4, (c) Compound 5a, (d)... ResearchGate. [Link]

  • IR Absorption Table. University of California, Davis. [Link]

  • ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate — Chemical Substance Information. ChemSafetyPRO. [Link]

  • FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+ ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a causality-driven system. When handling functionalized benzofurans like Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a causality-driven system. When handling functionalized benzofurans like Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate , understanding the relationship between the molecule's physicochemical properties and its biological reactivity is paramount. This compound features both a phenolic hydroxyl group and an ester moiety, which dictate its solubility, reactivity, and hazard profile.

Our goal is to create a self-validating safety protocol where every piece of Personal Protective Equipment (PPE) and every operational step directly mitigates a specific chemical risk, aligning with the1[1].

Chemical Hazard Profiling

Before selecting PPE, we must define the threat. Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a 2[2] that presents acute health hazards upon exposure, specifically targeting the skin, eyes, and respiratory tract[3].

Table 1: Chemical Hazard Profile

Property / Hazard Code Value / Description
CAS Number 384359-45-9[3]
Molecular Formula C15H18O4[3]
Molecular Weight 262.30 g/mol [3]
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]

| H335 | May cause respiratory irritation[3] |

Causality-Driven PPE SelectionOSHA's Personal Protective Equipment Standard (29 CFR 1910.132) requires hazard assessments to dictate PPE selection[4]. We do not wear gear simply for compliance; we wear it to interrupt specific exposure pathways.

Table 2: PPE Specifications and Causal Rationale

PPE Category Specification Causal Rationale & Regulatory Standard
Eye/Face Chemical safety goggles (ANSI Z87.1) Why: The compound causes serious eye irritation (H319)[3]. Standard safety glasses lack the orbital seal required to prevent fine powder or solvent vapor intrusion[4].
Hand Nitrile gloves (≥0.11 mm thickness) Why: Phenolic and ester derivatives can permeate natural rubber latex. Nitrile provides superior chemical resistance against skin irritation (H315)[3]. Complies with 5[5].
Body 100% Cotton Lab Coat & Closed-toe shoes Why: Synthetic blends can melt into the skin during a fire or react with certain solvents. Cotton provides a breathable, non-reactive barrier[4].

| Respiratory | N95/P100 Particulate Respirator | Why: Required only if handling dry powder outside of a fume hood due to respiratory irritation risks (H335)[3]. Primary control should always be a fume hood[6]. |

Safe Handling & Exposure Control Workflow

G Start Hazard: CAS 384359-45-9 Eng Engineering Controls (Chemical Fume Hood) Start->Eng PPE PPE Donning (Nitrile, Goggles, Coat) Eng->PPE Spill Spill Detected? PPE->Spill Protocol Standard Protocol (Dispense & Dissolve) Spill->Protocol No SpillResp Spill Response (Contain & Absorb) Spill->SpillResp Yes Clean Decontamination (Soap & Water) Protocol->Clean Dispose Waste Segregation Clean->Dispose SpillResp->Dispose

Workflow for handling Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate and spill response.

Step-by-Step Operational Protocol

To maintain scientific integrity and personnel safety, follow this self-validating methodology when handling the compound:

Step 1: Environmental Preparation

  • Verify that the Chemical Fume Hood has a face velocity of 80–100 feet per minute (fpm) to ensure effective containment of hazardous vapors[6].

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents.

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears by inflating them slightly.

  • Don the 100% cotton lab coat, ensuring cuffs are tucked under the gloves to prevent skin exposure at the wrists.

  • Don ANSI Z87.1 chemical safety goggles[4].

Step 3: Dispensing and Dissolution

  • Use an anti-static weighing boat. The tert-butyl group increases the molecule's hydrophobicity, making the dry powder prone to static cling and aerosolization.

  • If dissolving for assays (e.g., in DMSO or Ethanol), add the solvent slowly down the side of the vial to minimize aerosol generation.

  • Cap the vial immediately after dissolution to prevent vapor escape.

Step 4: Doffing and Decontamination

  • Wipe down the balance and fume hood surface with 70% ethanol, followed by a soap and water wash to neutralize residual phenolic traces[3].

  • Remove gloves using the "beak method" (glove-in-glove) to ensure contaminants remain trapped inside. Wash hands immediately with plenty of soap and water (Protocol P302+P352)[3].

Spill Management & Disposal Plan

A rapid, calculated response is critical for mitigating exposure.

Solid Powder Spill:

  • Do not dry sweep. Sweeping aerosolizes the respiratory irritant (H335)[3].

  • Cover the spill with damp absorbent paper towels (using water or a mild solvent like ethanol) to suppress dust.

  • Carefully scoop the material using a non-sparking tool and place it into a sealable hazardous waste container.

Solution Spill (e.g., dissolved in organic solvent):

  • Overlay the spill with a universal chemical absorbent pad or inert absorbent powder (e.g., vermiculite).

  • Allow the absorbent to fully sequester the liquid.

  • Collect the saturated absorbent and double-bag it.

Waste Segregation:

  • Dispose of the compound and all contaminated consumables (gloves, weigh boats, paper towels) as Hazardous Solid Waste .

  • If dissolved in a halogenated solvent (e.g., DCM), it must be strictly segregated into the Halogenated Liquid Waste stream. If dissolved in DMSO/EtOH, route to Non-Halogenated Liquid Waste .

References

  • Cal Pac Lab. "Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, 1 mg." Cal Pac Lab.2

  • BLD Pharm. "384359-45-9 | Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate Safety Data." BLD Pharm. 3

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. 1

  • North Carolina State University EHS. "Personal Protective Equipment Requirements for Laboratories." NCSU. 4

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards (29 CFR 1910.132)." Clarion Safety. 7

  • Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. 6

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.138)." OSHA. 5

Sources

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